molecular formula C20H25ClN4O2 B15604804 ML-180 CAS No. 863588-32-3

ML-180

Cat. No.: B15604804
CAS No.: 863588-32-3
M. Wt: 388.9 g/mol
InChI Key: CHMQQIFPOIZPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione is a member of piperazines.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c21-15-5-4-8-17(13-15)23-9-11-24(12-10-23)18-14-19(26)25(20(27)22-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMQQIFPOIZPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of ML-180: A Novel Inverse Agonist of Liver Receptor Homolog-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML-180 (also known as SR1848), a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1; NR5A2). This document details the high-throughput screening campaign that led to its identification, its mechanism of action, and its effects on cancer cell proliferation and gene expression. Detailed experimental protocols for the synthesis of this compound and key biological assays are provided to enable further research and development. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Liver Receptor Homolog-1 (LRH-1), a member of the NR5A subfamily of nuclear receptors, is a critical regulator of development, metabolism, and steroidogenesis. Its aberrant activity has been implicated in the pathogenesis of several diseases, including metabolic disorders and various cancers, such as those of the breast, pancreas, and colon. LRH-1 has been shown to drive the expression of genes involved in cell cycle progression, such as Cyclin D1 and Cyclin E1, making it an attractive therapeutic target. This compound was identified through a high-throughput screening effort as a novel, small-molecule inverse agonist of LRH-1, offering a valuable tool for studying LRH-1 biology and a potential starting point for the development of new therapeutics.

Discovery of this compound

This compound was discovered through a quantitative high-throughput screening (qHTS) campaign designed to identify inhibitors of LRH-1 transcriptional activity. The screening cascade involved a primary screen using a luciferase reporter gene assay, followed by a series of counter-screens to confirm activity and assess selectivity.

High-Throughput Screening (HTS) Workflow

The discovery process employed a multi-step approach to identify and validate LRH-1 inverse agonists from a large chemical library. The general workflow is outlined below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Counter-Screening & Validation A Compound Library B LRH-1/Cyp19-Aromatase Luciferase Reporter Assay (HEK293T cells) A->B C Identification of Initial Hits B->C D Dose-Response Confirmation C->D E Selectivity Assay vs. SF-1 D->E F Orthogonal Reporter Assay (StAR-luciferase) E->F G Identification of Validated Hits (including this compound) F->G H Biological Activity Assays G->H Further Characterization

Caption: High-throughput screening workflow for the discovery of LRH-1 inverse agonists.

The primary assay utilized HEK293T cells co-transfected with an LRH-1 expression vector and a luciferase reporter construct driven by the Cyp19 (aromatase) promoter, a known LRH-1 target. Compounds that inhibited luciferase activity were selected as initial hits. These hits were then subjected to dose-response analysis and counter-screened against the closely related nuclear receptor Steroidogenic Factor-1 (SF-1; NR5A1) to assess selectivity. An orthogonal StAR-luciferase reporter assay was also used to confirm the on-target activity. This compound emerged from this campaign as a validated hit with a favorable profile.

Synthesis of this compound

This compound, with the chemical name 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione, can be synthesized through a multi-step process. While the original discovery report does not provide a detailed synthesis, a plausible synthetic route can be constructed based on established methods for the synthesis of related 6-substituted uracil (B121893) derivatives. The proposed synthesis involves the condensation of a β-ketoester with a urea (B33335) derivative to form the pyrimidine-dione core, followed by functionalization at the 6-position.

Proposed Synthetic Pathway

Synthesis_Pathway A Ethyl Cyanoacetate (B8463686) C Pyrimidine-dione Intermediate A->C Condensation B Cyclohexylurea (B1359919) B->C D Chlorination C->D E 6-chloro-3-cyclohexyluracil D->E G This compound E->G Nucleophilic Substitution F 1-(3-chlorophenyl)piperazine (B195711) F->G

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound functions as an inverse agonist of LRH-1, repressing its basal transcriptional activity. This activity translates into antiproliferative effects in cancer cell lines that are dependent on LRH-1 signaling.

In Vitro Activity

The in vitro activity of this compound has been characterized in various biochemical and cell-based assays.

Assay TypeTarget/Cell LineParameterValueReference
Luciferase Reporter AssayLRH-1 (HEK293T)IC503.7 µM[1]
Luciferase Reporter AssayLRH-1 (HEK293T)Max. Repression64%[1]
Luciferase Reporter AssaySF-1 (HEK293T)IC50>10 µM[1]
Cell Proliferation AssayHuh-7EC50~2.8 µM[1]
Mechanism of Action

This compound exerts its effects by directly binding to LRH-1 and modulating its function. Studies have shown that treatment with this compound leads to a rapid translocation of LRH-1 from the nucleus to the cytoplasm, thereby preventing it from regulating the transcription of its target genes in the nucleus. This leads to the downregulation of key cell cycle proteins.

MOA_Pathway cluster_0 Nucleus cluster_1 Cytoplasm LRH1_n LRH-1 DNA DNA (Promoter Region) LRH1_n->DNA Binds to Response Elements LRH1_c LRH-1 Cyclin_mRNA Cyclin D1/E1 mRNA DNA->Cyclin_mRNA Transcription Cyclin_Protein Cyclin D1/E1 Protein Cyclin_mRNA->Cyclin_Protein Translation Proliferation Cell Proliferation Cyclin_Protein->Proliferation ML180 This compound ML180->LRH1_n Induces Translocation

Caption: Mechanism of action of this compound.

Treatment of hepatic cells with this compound results in a dose-dependent decrease in the mRNA and protein levels of Cyclin D1 and Cyclin E1.[1] This effect is consistent with the observed inhibition of cell proliferation.

Experimental Protocols

Synthesis of this compound

5.1.1. Step 1: Synthesis of 6-chloro-3-cyclohexyluracil A mixture of cyclohexylurea and ethyl cyanoacetate is heated in the presence of a base such as sodium ethoxide in ethanol (B145695) to yield 3-cyclohexyl-6-aminouracil. The resulting intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to afford 6-chloro-3-cyclohexyluracil.

5.1.2. Step 2: Synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione (this compound) 6-chloro-3-cyclohexyluracil is reacted with 1-(3-chlorophenyl)piperazine in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate. The reaction mixture is heated to drive the nucleophilic aromatic substitution to completion. After cooling, the product is isolated by precipitation with water and purified by recrystallization or column chromatography.

LRH-1 Luciferase Reporter Assay

This assay is used to measure the ability of a compound to modulate the transcriptional activity of LRH-1.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an LRH-1 expression plasmid and a luciferase reporter plasmid containing LRH-1 response elements (e.g., from the Cyp19 promoter).

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Luciferase Activity Measurement: Following a 24-hour incubation with the compound, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: The relative light units (RLU) are normalized to the vehicle control. The IC50 value is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., Huh-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The EC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure changes in the expression of LRH-1 target genes.

  • RNA Extraction: Cells are treated with this compound or vehicle control. Total RNA is then extracted using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers (e.g., for Cyclin D1, Cyclin E1, and a housekeeping gene like GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Immunocytochemistry for LRH-1 Localization

This method visualizes the subcellular localization of LRH-1.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or vehicle control.

  • Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular proteins.

  • Immunostaining: The cells are incubated with a primary antibody specific for LRH-1, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The localization of LRH-1 (nuclear vs. cytoplasmic) is assessed.

Conclusion

This compound is a valuable chemical probe for studying the biology of LRH-1. Its discovery as a potent and selective inverse agonist has provided a crucial tool for elucidating the role of LRH-1 in various physiological and pathological processes. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting LRH-1 in diseases such as cancer and metabolic disorders.

References

ML-180: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML-180, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). This document summarizes its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in cell-based assays, with a focus on its role in inhibiting inflammatory signaling pathways.

Core Compound Data

This compound is a small molecule identified as a selective inverse agonist of LRH-1, a nuclear receptor implicated in various physiological and pathological processes, including metabolism, inflammation, and cancer.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₅ClN₄O₂[1][2][3][4]
Molecular Weight 388.89 g/mol [1][2][3][4]
CAS Number 863588-32-3[2][4]
Synonyms SR-1848[2][3][4]

Mechanism of Action: LRH-1 Inverse Agonism

This compound functions by binding to the LRH-1 receptor and promoting a conformational change that leads to the recruitment of corepressors and subsequent downregulation of target gene transcription. This is in contrast to agonists, which would activate the receptor and enhance gene expression. A key area of research for this compound is its role in mitigating inflammation, particularly in the context of osteoarthritis.

Recent studies have elucidated a specific signaling pathway through which this compound exerts its anti-inflammatory effects. In chondrocytes, the pro-inflammatory cytokine Interleukin-1β (IL-1β) upregulates the expression of LRH-1. LRH-1, in turn, positively regulates the expression of Lipocalin-2 (LCN2). This LRH-1/LCN2 axis then activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to inflammation and degradation of the extracellular matrix. This compound, by inhibiting LRH-1, effectively blocks this entire cascade.[5]

Signaling Pathway Diagram

LRH1_MAPK_Pathway IL1b IL-1β LRH1 LRH-1 IL1b->LRH1 Upregulates LCN2 LCN2 LRH1->LCN2 Positively Regulates MAPK MAPK Pathway LCN2->MAPK Activates Inflammation Inflammation & ECM Degradation MAPK->Inflammation ML180 This compound ML180->LRH1 Inhibits

LRH-1/LCN2/MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound in a cell-based model of inflammation.

Cell Culture and Treatment with IL-1β and this compound

This protocol describes the culture of chondrocytes and the induction of an inflammatory response using IL-1β, followed by treatment with this compound.

Materials:

  • Human or bovine articular chondrocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant Human IL-1β (10 ng/mL stock solution)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Culture chondrocytes in T-75 flasks until 80-90% confluent. Harvest cells using Trypsin-EDTA and seed them into 6-well or 96-well plates at a desired density. Allow cells to adhere overnight.

  • IL-1β Stimulation: The following day, replace the culture medium with fresh medium containing 10 ng/mL of IL-1β to induce an inflammatory response.[6][7][8] Incubate for 24 hours.

  • This compound Treatment: After the 24-hour IL-1β stimulation, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in fresh medium also containing 10 ng/mL IL-1β. A vehicle control (DMSO) should be included. Incubate for an additional 24-48 hours.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability.

Materials:

  • Cells cultured and treated as described above in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.[9]

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of the LRH-1/LCN2/MAPK Pathway

This protocol is for analyzing the protein expression levels of key components in the signaling pathway.

Materials:

  • Cells cultured and treated as described above in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against LRH-1, LCN2, phosphorylated-p38 MAPK, total-p38 MAPK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow start Start culture Culture Chondrocytes start->culture stimulate Stimulate with IL-1β (10 ng/mL, 24h) culture->stimulate treat Treat with this compound (various conc., 24-48h) stimulate->treat assay Perform Assays treat->assay mtt MTT Assay (Cell Viability) assay->mtt wb Western Blot (Protein Expression) assay->wb analysis Data Analysis mtt->analysis wb->analysis end End analysis->end

Workflow for Investigating this compound Effects on Chondrocytes.

References

In Vitro Characterization of ML-180: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ML-180, a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1, also known as NR5A2). The information presented here is intended to equip researchers with the necessary details to understand and potentially replicate key experiments for the evaluation of this compound.

Core Efficacy and Potency

This compound demonstrates potent inverse agonism against LRH-1, a key regulator of development, metabolism, and cell proliferation. Its efficacy and selectivity have been established through a series of biochemical and cell-based assays.

ParameterTarget/Cell LineValueAssay Type
IC50 LRH-1 (NR5A2)3.7 µMCell-free Luciferase Reporter Assay
IC50 SF-1 (NR5A1)>10 µMCell-free Luciferase Reporter Assay
EC50 Huh-7 Cells~2.8 µMCell Proliferation Assay

Mechanism of Action

This compound functions by binding to the LRH-1 receptor and promoting a conformational change that leads to the repression of the receptor's transcriptional activity. This inverse agonism results in the downregulation of LRH-1 target genes, ultimately impacting cellular processes such as proliferation and signaling.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. By inhibiting LRH-1, this compound disrupts the WNT/β-catenin pathway and downregulates the expression of key cell cycle proteins, Cyclin D1 and Cyclin E1. Recent studies have also implicated the LRH-1/LCN2 axis in modulating the MAPK signaling pathway.

ML180_Signaling_Pathway ML180 This compound LRH1 LRH-1 (NR5A2) ML180->LRH1 Inhibits WNT WNT/β-catenin Pathway LRH1->WNT Modulates CyclinD1 Cyclin D1 LRH1->CyclinD1 Upregulates CyclinE1 Cyclin E1 LRH1->CyclinE1 Upregulates LCN2 LCN2 LRH1->LCN2 Upregulates Proliferation Cell Proliferation WNT->Proliferation CyclinD1->Proliferation CyclinE1->Proliferation MAPK MAPK Pathway LCN2->MAPK MAPK->Proliferation

Caption: this compound inhibits LRH-1, impacting downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the in vitro characterization of this compound.

LRH-1 Inverse Agonist Activity: Luciferase Reporter Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activity of LRH-1.

a. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Transfection: Co-transfect HEK293T cells with a full-length LRH-1 expression vector and a luciferase reporter plasmid containing LRH-1 response elements (e.g., from the Cyp19 or StAR promoter). Use a suitable transfection reagent according to the manufacturer's protocol.

b. Compound Treatment:

  • Following transfection, seed the cells into 96-well plates.

  • Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

  • Add the diluted compound to the cells and incubate for 18-24 hours.

c. Luciferase Activity Measurement:

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay: MTT Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

a. Cell Seeding:

  • Cell Line: Huh-7 (human hepatocellular carcinoma).

  • Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

b. Compound Incubation:

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

c. MTT Reagent Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

d. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Gene Expression Analysis: Quantitative PCR (qPCR)

This method is used to measure the effect of this compound on the mRNA levels of LRH-1 and its target genes.

a. Cell Treatment and RNA Extraction:

  • Cell Line: HepG2 (human hepatocellular carcinoma).

  • Treat HepG2 cells with this compound at various concentrations for a defined time (e.g., 24 hours).

  • Extract total RNA from the cells using a commercial RNA isolation kit.

b. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

c. qPCR Reaction:

  • Perform qPCR using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for LRH-1 and its target genes (e.g., Cyclin D1, Cyclin E1, CYP19, GATA3, GATA4).

  • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

d. Data Analysis:

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

Protein Expression Analysis: Western Blot

This technique is employed to detect changes in the protein levels of LRH-1 and its downstream targets.

a. Protein Extraction:

  • Treat cells (e.g., Huh-7) with this compound.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for LRH-1, Cyclin D1, and Cyclin E1 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

d. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a nuclear receptor inverse agonist like this compound.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Selectivity cluster_mechanism_of_action Mechanism of Action Studies Primary_Assay Biochemical Assay (e.g., Luciferase Reporter) Determine_IC50 Determine IC50 Primary_Assay->Determine_IC50 Selectivity_Assay Counterscreening (e.g., SF-1 Reporter Assay) Determine_IC50->Selectivity_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Proliferation - MTT) Selectivity_Assay->Cell_Based_Assay Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 Gene_Expression Gene Expression Analysis (qPCR) Determine_EC50->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Gene_Expression->Protein_Expression

An In-depth Technical Guide to ML-180 and its Target Protein LRH-1/NR5A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inverse agonist ML-180 and its molecular target, the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a critical transcription factor involved in a myriad of physiological processes, including development, metabolism, and inflammation.[1][2] Its dysregulation has been implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention.[3][4] this compound has emerged as a potent and selective inverse agonist of LRH-1, demonstrating significant effects on cell proliferation and gene expression in preclinical studies.[5][6] This document consolidates the current knowledge on the this compound/LRH-1 axis, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Introduction to LRH-1/NR5A2

Liver Receptor Homolog-1 (LRH-1), or NR5A2, is a member of the nuclear receptor superfamily of transcription factors.[2] It plays a pivotal role in a diverse range of biological functions, including:

  • Development and Pluripotency: LRH-1 is essential for early embryonic development and for maintaining the pluripotency of stem cells.[2]

  • Metabolism: It is a key regulator of cholesterol transport, bile acid homeostasis, and steroidogenesis.[2][7]

  • Inflammation: LRH-1 has demonstrated anti-inflammatory roles in various tissues.[8]

  • Cancer: Dysregulation of LRH-1 has been linked to the progression of several cancers, including those of the breast, pancreas, and gastrointestinal tract, where it can promote cell proliferation and metastasis.[3][4]

Given its significant role in these critical cellular processes, LRH-1 has garnered considerable attention as a potential therapeutic target.

This compound: A Potent Inverse Agonist of LRH-1

This compound (also known as SR1848) is a small molecule that acts as a potent inverse agonist of LRH-1.[5][6] It effectively represses the transcriptional activity of LRH-1, leading to the downregulation of its target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Parameter Value Assay Conditions Reference
IC₅₀ 3.7 µMCell-free assay[5][6]
EC₅₀ ~2.8 µMCell proliferation assay (Huh-7 cells, 48 hours)[9]
Cell Line Effect of this compound Treatment Concentration & Time Reference
Huh-7Inhibition of cell proliferation> 1 µM, 48 hours[9]
Hepatic CellsSignificant inhibition of Cyclin D1 and Cyclin E1 expression0.5-5 µM, 24 hours[5]
SK-OV-3Little effect on Cyclin D1 and Cyclin E1 expression0.5-5 µM, 24 hours[5]
Huh-7, HepG2Rapid decrease in mRNA levels of LRH-1 and its downstream targets (CYP19, GATA3, GATA4)5 µM, 2 hours[5]

Key Signaling Pathways Involving LRH-1

LRH-1 is integrated into several crucial signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of this compound and the broader biological consequences of LRH-1 inhibition.

LRH-1 in Cell Cycle Progression

LRH-1 promotes cell proliferation by upregulating the expression of key cell cycle regulators, Cyclin D1 and Cyclin E1.[10] this compound counteracts this by inhibiting LRH-1 activity, leading to decreased expression of these cyclins and subsequent cell cycle arrest.

LRH-1_Cell_Cycle_Pathway LRH1 LRH-1/NR5A2 CyclinD1 Cyclin D1 LRH1->CyclinD1 Upregulates CyclinE1 Cyclin E1 LRH1->CyclinE1 Upregulates Proliferation Cell Proliferation CyclinD1->Proliferation CyclinE1->Proliferation ML180 This compound ML180->LRH1 Inhibits

LRH-1 regulation of cell cycle progression.
LRH-1 and Endoplasmic Reticulum (ER) Stress Resolution

LRH-1 plays a vital role in a novel pathway for resolving endoplasmic reticulum (ER) stress, independent of the unfolded protein response (UPR).[8][11] In response to ER stress, LRH-1 induces the expression of the kinase Plk3, which in turn phosphorylates and activates the transcription factor ATF2, leading to the resolution of ER stress.[8][11]

LRH-1_ER_Stress_Pathway ER_Stress ER Stress LRH1 LRH-1/NR5A2 ER_Stress->LRH1 Activates Plk3 Plk3 LRH1->Plk3 Induces Expression ATF2 ATF2 Plk3->ATF2 Phosphorylates & Activates Stress_Resolution Stress Resolution ATF2->Stress_Resolution

LRH-1 mediated ER stress resolution pathway.
LRH-1 Interaction with NF-κB

LRH-1 can physically interact with the RelA subunit of NF-κB, leading to the inhibition of NF-κB activity.[12] This interaction highlights a potential role for LRH-1 in modulating inflammatory responses.

LRH-1_NFkB_Interaction LRH1 LRH-1/NR5A2 NFkB NF-κB (RelA) LRH1->NFkB Inhibits Activity (Direct Interaction) Inflammation Inflammation NFkB->Inflammation Promotes

Inhibitory interaction between LRH-1 and NF-κB.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on LRH-1.

Cell Culture and Transfection of Huh-7 Cells
  • Cell Culture: Huh-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.[4][13]

  • Transfection Protocol (for a 24-well plate):

    • Seed 10,000-15,000 Huh-7 cells per well in 0.5 ml of complete growth medium 12-24 hours prior to transfection.

    • On the day of transfection, wash cells with 1x PBS and add 0.5 ml of fresh growth medium.

    • Prepare transfection complexes by mixing 40 µl of serum-free medium, 4.5 µl of a suitable transfection reagent, and the desired amount of plasmid DNA (e.g., 500 ng).[13]

    • Incubate the transfection complexes at room temperature for 15-30 minutes.

    • Add the prepared transfection complexes to the cells in complete growth medium.

    • Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with subsequent assays.[13]

Luciferase Reporter Assay for LRH-1 Activity

This assay is used to quantify the transcriptional activity of LRH-1 in response to compounds like this compound.

  • Plasmids:

    • Reporter Plasmid: A pGL3-based vector containing a luciferase reporter gene driven by a promoter with LRH-1 response elements (e.g., the CYP19A1 promoter).[14][15]

    • Expression Plasmid: A vector for overexpressing LRH-1 (e.g., pCMV-myc-LRH1).[16]

    • Control Plasmid: A plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Protocol:

    • Co-transfect Huh-7 cells with the LRH-1 reporter plasmid, the LRH-1 expression plasmid, and the Renilla control plasmid using the protocol described in section 4.1.

    • After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).

    • Incubate for an additional 24 hours.

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

  • Protocol (Crystal Violet Staining):

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control.

    • Incubate for 48 hours.

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with deionized water.

    • Stain the cells with 0.1% crystal violet solution for 20 minutes at room temperature.

    • Thoroughly wash the plate with water and allow it to dry.

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of LRH-1 target genes.

  • Primer Sequences (Human):

    • Cyclin D1:

      • Forward: 5'-TCTACACCGACAACTCCATCCG-3'[17]

      • Reverse: 5'-TCTGGCATTTTGGAGAGGAAGTG-3'[17]

    • Cyclin E1:

      • Forward: 5'-TGTGTCCTGGATGTTGACTGCC-3'[18][19]

      • Reverse: 5'-CTCTATGTCGCACCACTGATACC-3'[18][19]

    • CYP19A1 (Aromatase):

      • Forward: 5'-GACGCAGGATTTCCACAGAAGAG-3'[20]

      • Reverse: 5'-ATGGTGTCAGGAGCTGCGATCA-3'[20]

    • β-Actin (Reference Gene):

      • Forward: 5'-CACTGTGTTGGCGTACAGGT-3'[21]

      • Reverse: 5'-AAATCTGGCACCACACCTTC-3'[21]

  • Protocol:

    • Treat cells with this compound or vehicle control for the desired time.

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using a SYBR Green-based master mix and the primers listed above.

    • A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

    • Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Western Blotting

Western blotting is used to detect changes in the protein levels of LRH-1 and its downstream targets.

  • Validated Antibodies:

    • LRH-1/NR5A2: Rabbit Polyclonal (Novus Biologicals, NBP2-27196)[5], Rabbit Polyclonal (Novus Biologicals, NBP1-32489)[7]

    • Cyclin D1: Rabbit Polyclonal (Cell Signaling Technology, #2922)[2], Rabbit Monoclonal [SP4] (Abcam, ab16663)

    • Cyclin E1: Mouse Monoclonal [HE12] (Cell Signaling Technology, #4129)[11], Rabbit Monoclonal [EP435E] (Abcam, ab33911)[22]

  • Protocol:

    • Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound represents a valuable chemical probe for studying the multifaceted roles of LRH-1/NR5A2. Its ability to potently and selectively inhibit LRH-1 activity provides a powerful tool for dissecting the signaling pathways regulated by this nuclear receptor. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in academia and industry, fostering further investigation into the therapeutic potential of targeting LRH-1 in cancer and other diseases. The continued exploration of this compound and the development of novel LRH-1 modulators hold significant promise for the future of targeted therapies.

References

Dual Pharmacological Profiles: A Technical Overview of ML-180 and ML204

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of two distinct research compounds, ML-180 and ML204. It has come to our attention that these compound designations are sometimes used interchangeably in scientific literature, leading to significant confusion. This document aims to clarify their separate identities, mechanisms of action, and experimental contexts. This compound (also known as SR1848) is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1 or NR5A2). In contrast, ML204 is a selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels.

This whitepaper is intended for researchers, scientists, and drug development professionals, providing a centralized resource of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Section 1: this compound (SR1848) - A Liver Receptor Homolog-1 (LRH-1) Inverse Agonist

This compound acts as an inverse agonist of LRH-1, a nuclear receptor that plays a crucial role in development, metabolism, and cancer. By binding to LRH-1, this compound reduces the receptor's constitutive activity, thereby modulating the expression of its target genes.

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC50 (LRH-1 Inverse Agonism) 3.7 µMReporter Assay[1][2][3][4]
Selectivity (SF-1; NR5A1) >10 µMReporter Assay[1][4]
EC50 (Cell Proliferation Inhibition) ~2.8 µMHuh-7 cells[1]
Signaling Pathway

The signaling pathway of LRH-1 involves its binding to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription. As an inverse agonist, this compound inhibits this process, leading to a downregulation of LRH-1 target genes, many of which are involved in cell proliferation and steroidogenesis. This mechanism has implications for LRH-1-dependent cancers and inflammatory conditions like osteoarthritis.[5][6][7]

LRH1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LRH1 LRH-1 (NR5A2) DNA DNA Response Element LRH1->DNA Binds Target_Genes Target Genes (e.g., Cyclin D1/E1, CYP19A1) DNA->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Leads to mRNA_cyto mRNA mRNA->mRNA_cyto ML180 This compound ML180->LRH1 Inhibits Protein Protein Synthesis mRNA_cyto->Protein Cell_Proliferation Cell Proliferation Protein->Cell_Proliferation

Inhibition of LRH-1 Signaling by this compound.
Experimental Protocols

This assay quantifies the ability of this compound to inhibit the transcriptional activity of LRH-1.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are co-transfected with a luciferase reporter plasmid containing LRH-1 response elements upstream of the luciferase gene and an expression vector for full-length human LRH-1. Transfection is typically performed using a lipid-based reagent.

  • Compound Treatment:

    • 24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle control (DMSO).

  • Lysis and Luminescence Measurement:

    • After 18-24 hours of incubation with the compound, cells are lysed.

    • Luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis:

    • The luminescence signal is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

This method is used to measure the effect of this compound on the mRNA levels of LRH-1 target genes.

  • Cell Culture and Treatment:

    • A relevant cell line (e.g., HepG2) is cultured and treated with this compound at various concentrations for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable kit.

    • First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • The qPCR reaction is set up with cDNA, gene-specific primers for LRH-1 target genes (e.g., CYP19A1, CCND1), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for each gene.

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Section 2: ML204 - A TRPC4 and TRPC5 Ion Channel Inhibitor

ML204 is a distinct small molecule that selectively inhibits the TRPC4 and TRPC5 ion channels. These channels are non-selective cation channels involved in various physiological processes, including calcium signaling.

Quantitative Data Summary
ParameterValueAssay TypeReference
IC50 (TRPC4) 0.96 µMFluorescent Calcium Influx Assay[8]
IC50 (TRPC4) 2.6 µMElectrophysiology (QPatch)[5]
IC50 (TRPC5) ~9-fold less potent than TRPC4Fluorescent Calcium Influx Assay[5]
Selectivity (TRPC6) ~19-fold higher IC50 vs TRPC4Fluorescent Calcium Influx Assay[5][8]
Selectivity (TRPC3) ~9-fold higher IC50 vs TRPC4Fluorescent Calcium Influx Assay[5]
Signaling Pathway

TRPC4 and TRPC5 channels can be activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Activation of these receptors leads to the opening of TRPC4/5 channels, resulting in an influx of cations, including Ca2+. This increase in intracellular Ca2+ can then trigger various downstream signaling cascades. ML204 directly blocks the channel pore, thereby preventing this cation influx.

TRPC45_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-protein GPCR->G_protein Activates TRPC45 TRPC4/5 Channel Ca_int [Ca²⁺]i ↑ TRPC45->Ca_int Ca²⁺ Influx ML204 ML204 ML204->TRPC45 Blocks Agonist Agonist Agonist->GPCR Binds Ca_ext Ca²⁺ Ca_ext->TRPC45 PLC PLC G_protein->PLC Activates PLC->TRPC45 Activates Downstream Downstream Signaling Ca_int->Downstream

Inhibition of TRPC4/5 Signaling by ML204.
Experimental Protocols

This technique directly measures the ionic currents flowing through TRPC4/5 channels and the inhibitory effect of ML204.

  • Cell Preparation:

    • HEK293 cells stably expressing TRPC4 or TRPC5 are used.

    • Cells are plated on coverslips for recording.

  • Recording Configuration:

    • A glass micropipette filled with an intracellular solution is sealed onto the cell membrane to achieve a whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Channel Activation and Compound Application:

    • TRPC4/5 channels are activated by including a non-hydrolyzable GTP analog (e.g., GTPγS) in the intracellular solution or by applying a specific agonist (e.g., carbachol (B1668302) for muscarinic receptor-coupled activation) to the extracellular solution.

    • Voltage ramps (e.g., from -100 mV to +100 mV) are applied to elicit currents.

    • ML204 is perfused at different concentrations to determine its effect on the activated currents.

  • Data Analysis:

    • The current amplitudes at specific voltages are measured before and after the application of ML204.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

This is a high-throughput method to screen for inhibitors of TRPC4/5 channel activity.

  • Cell Preparation and Dye Loading:

    • HEK293 cells co-expressing TRPC4 or TRPC5 and a G-protein coupled receptor (e.g., μ-opioid receptor) are seeded in a multi-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation:

    • Cells are incubated with various concentrations of ML204 or a vehicle control.

  • Channel Activation and Fluorescence Measurement:

    • A specific agonist (e.g., DAMGO for the μ-opioid receptor) is added to activate the GPCR and subsequently the TRPC4/5 channels.

    • The change in intracellular calcium is monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • The increase in fluorescence upon agonist stimulation is quantified.

    • The inhibitory effect of ML204 is determined by the reduction in the fluorescence signal.

    • The IC50 value is calculated from the dose-response curve.

Conclusion

It is imperative for the scientific community to accurately distinguish between this compound, the LRH-1 inverse agonist, and ML204, the TRPC4/TRPC5 inhibitor. This guide provides the necessary pharmacological data and experimental context to facilitate precise and reproducible research in their respective fields of study. The distinct mechanisms of action and signaling pathways of these two compounds offer unique opportunities for investigating the roles of LRH-1 and TRPC4/5 in health and disease.

References

ML-180: A Technical Guide to a Novel LRH-1 Inverse Agonist in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-180 (also known as SR1848) is a potent and selective inverse agonist of the orphan nuclear receptor, Liver Receptor Homolog-1 (LRH-1; NR5A2). Emerging research has identified LRH-1 as a critical regulator in the development and progression of various cancers, including those of the breast, pancreas, colon, and prostate. By inhibiting the transcriptional activity of LRH-1, this compound presents a promising tool for elucidating the role of this nuclear receptor in oncology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its use in cancer research.

Introduction to this compound

This compound is a small molecule that acts as an inverse agonist of LRH-1, a transcription factor involved in the regulation of genes controlling cell proliferation, differentiation, and steroidogenesis.[1][2] Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the constitutive activity of its target receptor. This compound has demonstrated selectivity for LRH-1 over the closely related Steroidogenic Factor-1 (SF-1; NR5A1), making it a valuable chemical probe for studying LRH-1-specific functions.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the ligand-binding domain of LRH-1, which in turn represses the receptor's ability to activate the transcription of its target genes. The primary signaling pathways affected by this compound's inhibition of LRH-1 in cancer are the Wnt/β-catenin pathway and the steroid biosynthesis pathway.

Wnt/β-catenin Signaling Pathway

LRH-1 is known to interact with β-catenin, a key component of the Wnt signaling pathway, to promote the expression of genes that drive cell cycle progression, such as CCND1 (encoding Cyclin D1) and CCNE1 (encoding Cyclin E1).[4][5] By inhibiting LRH-1, this compound disrupts this interaction, leading to the downregulation of these critical cell cycle regulators and subsequent inhibition of cancer cell proliferation.[1][6]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 GSK3b/APC/Axin GSK3β/APC/Axin Complex Dishevelled->GSK3b/APC/Axin inhibition b-catenin β-catenin GSK3b/APC/Axin->b-catenin degradation b-catenin_n β-catenin b-catenin->b-catenin_n translocation ML180 This compound LRH1 LRH-1 ML180->LRH1 inhibition Target_Genes Target Genes (Cyclin D1, Cyclin E1, c-Myc) LRH1->Target_Genes co-activation TCF/LEF TCF/LEF TCF/LEF->Target_Genes activation b-catenin_n->LRH1 b-catenin_n->TCF/LEF Proliferation Proliferation Target_Genes->Proliferation

Figure 1: this compound inhibits LRH-1, disrupting Wnt/β-catenin signaling and reducing cancer cell proliferation.

Steroid Biosynthesis Pathway

In hormone-dependent cancers such as prostate and breast cancer, LRH-1 plays a pivotal role in regulating the expression of key steroidogenic enzymes.[2][7] For instance, in castration-resistant prostate cancer, LRH-1 upregulates the expression of genes like CYP17A1, STAR, HSD3B1, and AKR1C3, which are involved in the intratumoral synthesis of androgens.[7] In breast cancer, LRH-1 can drive the expression of aromatase (CYP19A1), which converts androgens to estrogens.[2] this compound has been shown to dose-dependently suppress the expression of these steroidogenic genes, thereby potentially mitigating hormone-driven cancer growth.[3][7]

Steroid_Pathway cluster_prostate Prostate Cancer cluster_breast Breast Cancer ML180 This compound LRH1 LRH-1 ML180->LRH1 inhibition Steroidogenic_Genes_P Steroidogenic Genes (CYP17A1, STAR, etc.) LRH1->Steroidogenic_Genes_P activation Aromatase Aromatase (CYP19A1) LRH1->Aromatase activation Androgen_Synthesis Intratumoral Androgen Synthesis Steroidogenic_Genes_P->Androgen_Synthesis CRPC_Growth CRPC Growth Androgen_Synthesis->CRPC_Growth Estrogen_Synthesis Local Estrogen Synthesis Aromatase->Estrogen_Synthesis ER_Positive_Growth ER+ Breast Cancer Growth Estrogen_Synthesis->ER_Positive_Growth

Figure 2: this compound inhibits LRH-1, reducing steroidogenesis in prostate and breast cancer.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

Table 1: In Vitro Potency of this compound

ParameterTarget/Cell LineValueReference
IC50LRH-1 (NR5A2)3.7 µM[3]
IC50SF-1 (NR5A1)>10 µM[3]
EC50Huh-7 (Hepatocellular Carcinoma)~2.8 µM[3]

Table 2: Effects of this compound on Gene Expression and Cell Proliferation

Cell LineConcentrationDurationEffectReference
Huh-7, HepG25 µM2 hoursRapid and significant decrease in mRNA levels of LRH-1, CYP19, GATA3, and GATA4[3]
Hepatic Cells0.5-5 µM24 hoursSignificant inhibition of Cyclin D1 and Cyclin E1 expression[3]
SK-OV-30.5-5 µM24 hoursLittle effect on Cyclin D1 and Cyclin E1 repression[3]
VCaPDose-dependentNot specifiedSuppression of CYP17A1, STAR, HSD3B1, and AKR1C3 expression[7]
MDA-MB-231Not specifiedNot specifiedInhibition of cell growth[2]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT/WST-1 Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/WST-1 Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_ML180 Treat with this compound (serial dilutions) Incubate_24h->Treat_ML180 Incubate_48_72h Incubate 48-72h Treat_ML180->Incubate_48_72h Add_Reagent Add MTT/WST-1 Reagent Incubate_48_72h->Add_Reagent Incubate_2_4h Incubate 2-4h Add_Reagent->Incubate_2_4h Measure_Absorbance Measure Absorbance Incubate_2_4h->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for determining the cytotoxicity of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to measure changes in the expression of LRH-1 target genes following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (solubilized in DMSO)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., LRH-1, CCND1, CYP17A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 2-24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.

  • Data Analysis: Run the reaction on a real-time PCR instrument. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[8]

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration (e.g., corn oil, or a solution of DMSO, Kolliphor HS15, and HP-β-CD)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 106 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width2) with calipers. When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle alone.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of LRH-1 in cancer biology. Its ability to selectively inhibit LRH-1 provides a means to dissect the downstream signaling pathways and cellular processes regulated by this nuclear receptor. The data summarized and the protocols provided in this guide are intended to facilitate the use of this compound in preclinical cancer research and to aid in the exploration of LRH-1 as a potential therapeutic target in oncology. Further studies are warranted to fully elucidate the therapeutic potential of targeting LRH-1 with compounds like this compound in various cancer contexts.

References

The Role of Liver Receptor Homolog-1 (LRH-1) in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor that functions as a key transcriptional regulator in various metabolic processes.[1][2] Predominantly expressed in endodermal tissues such as the liver, pancreas, and intestine, LRH-1 is integral to the homeostasis of glucose, lipids, and bile acids. Emerging evidence has highlighted its significant role in the pathophysiology of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, making it an attractive therapeutic target. This guide provides an in-depth overview of the core functions of LRH-1 in metabolic diseases, detailed experimental protocols for its study, and a summary of quantitative data from key research.

LRH-1 Function in Metabolic Regulation

LRH-1 is a constitutively active nuclear receptor, with its activity being modulated by interactions with co-activators and co-repressors, post-translational modifications, and binding of phospholipids. It plays a pivotal role in integrating nutrient sensing with the transcriptional control of metabolic pathways.

Glucose Metabolism

LRH-1 is a critical component of the hepatic glucose-sensing machinery.[1][3][4] It directly regulates the transcription of Glucokinase (Gck), the enzyme responsible for the first step of glycolysis.[1][3] Inactivation of LRH-1 in the liver leads to reduced GCK activity, which in turn impairs glycogen (B147801) synthesis, glycolysis, and de novo lipogenesis.[1][3][4] This establishes LRH-1 as a key regulator of postprandial glucose utilization and storage.

Lipid and Bile Acid Metabolism

LRH-1 has a well-established role in controlling the synthesis of bile acids, which are essential for the absorption of dietary fats and the regulation of cholesterol levels. It directly activates the transcription of Cyp7a1 and Cyp8b1, the rate-limiting enzymes in bile acid synthesis. Furthermore, LRH-1 is implicated in hepatic lipid homeostasis.[5][6] Its expression is suppressed in human NAFLD.[5] Studies in mice with acute hepatic knockout of LRH-1 have shown the development of macrovesicular steatosis, liver injury, and glucose intolerance, particularly when challenged with a high-fat diet.[5][6] LRH-1 influences hepatic phospholipid composition by regulating the expression of genes involved in arachidonoyl phospholipid biosynthesis, such as Elovl5 and Fads2.[5][6] It also regulates the expression of Perilipin 5 (PLIN5), a lipid droplet-associated protein, to mobilize lipids and protect the liver from lipid overload during fasting.[7][8]

Post-Translational Modification: The Role of SUMOylation

The activity of LRH-1 is significantly modulated by post-translational modifications, particularly SUMOylation. Impaired SUMOylation of LRH-1 has been shown to promote the development of NAFLD under lipogenic conditions. This is mediated through the increased expression of oxysterol-binding protein-like 3 (OSBPL3), which enhances the processing of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master regulator of de novo lipogenesis.[9]

LRH-1 Signaling Pathways

LRH-1 is integrated into complex signaling networks that govern metabolic homeostasis.

LRH1_Signaling_Pathways cluster_upstream Upstream Regulators cluster_core cluster_downstream_glucose Glucose Metabolism cluster_downstream_lipid Lipid & Bile Acid Metabolism cluster_coregulators Co-regulators Wnt_beta_catenin Wnt/β-catenin LRH1 LRH-1 (NR5A2) Wnt_beta_catenin->LRH1 Activates Phospholipids Phospholipids (e.g., DLPC) Phospholipids->LRH1 Binds & Activates Post_Translational_Modifications Post-Translational Modifications Post_Translational_Modifications->LRH1 Modulates Activity (e.g., SUMOylation) Gck Gck LRH1->Gck Upregulates Cyp7a1_Cyp8b1 Cyp7a1, Cyp8b1 LRH1->Cyp7a1_Cyp8b1 Upregulates Elovl5_Fads2 Elovl5, Fads2 LRH1->Elovl5_Fads2 Upregulates Plin5 Plin5 LRH1->Plin5 Upregulates SHP SHP LRH1->SHP Upregulates Glycogen_Synthesis Glycogen Synthesis Gck->Glycogen_Synthesis Glycolysis Glycolysis Gck->Glycolysis PGC1a PGC-1α PGC1a->LRH1 Co-activates FXR FXR FXR->LRH1 Interacts SMRT SMRT SMRT->LRH1 Co-represses

Overview of LRH-1 signaling pathways in metabolic regulation.

Quantitative Data on LRH-1 in Metabolic Diseases

The following tables summarize key quantitative findings from studies on LRH-1's role in metabolic diseases.

Table 1: Gene Expression Changes in Liver of LRH-1 Knockout (KO) Mice

GeneModelConditionFold Change vs. ControlReference
Lrh-1Acute hepatic KO (AAV8-Cre)Standard Diet~ -0.8[10]
Cyp8b1Acute hepatic KO (AAV8-Cre)Standard Diet~ -0.9[10]
ShpAcute hepatic KO (AAV8-Cre)Standard Diet~ -0.6[10]
Fads2Acute hepatic KO (AAV8-Cre)High-Fat DietSignificantly downregulated[5]
Elovl5Acute hepatic KO (AAV8-Cre)High-Fat DietSignificantly downregulated[5]
Plin5Liver-specific KO (Lrh-1LKO)FastedSignificantly decreased[7]
GckConditional hepatic KO-Reduced[1][3]
Cyp7a1Conditional hepatic KOER Stress (Tunicamycin)Significantly reduced induction[11]
Plk3Conditional hepatic KOER Stress (Tunicamycin)Significantly reduced induction[11]

Table 2: Metabolic Parameters in LRH-1 Modulated Models

ParameterModelConditionObservationReference
Hepatic TriglyceridesAcute hepatic KO (AAV8-Cre)High-Fat DietIncreased[10]
Plasma Free Fatty AcidsAcute hepatic KO (AAV8-Cre)High-Fat DietIncreased[10]
Glucose ToleranceAcute hepatic KO (AAV8-Cre)High-Fat DietImpaired[10]
Glucokinase FluxConditional hepatic KO-Reduced[1][3]
Glycogen Synthase FluxConditional hepatic KO-Reduced[1][3]
De Novo LipogenesisConditional hepatic KO-Reduced[1][3]
Hepatic TriglyceridesDLPC (LRH-1 agonist) treatmentInsulin resistance modelsLowered[12]
Serum GlucoseDLPC (LRH-1 agonist) treatmentInsulin resistance modelsLowered[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of LRH-1 function. Below are protocols for key experiments.

Generation of Liver-Specific LRH-1 Knockout Mice

This protocol utilizes the Cre-loxP system for tissue-specific gene deletion.[13][14]

Cre_LoxP_Workflow Floxed_Mouse Lrh-1 flox/flox Mouse (Exons flanked by loxP sites) Breeding Breeding Floxed_Mouse->Breeding Backcross Backcross with Lrh-1 flox/flox Floxed_Mouse->Backcross Cre_Mouse Albumin-Cre Mouse (Cre recombinase expressed in hepatocytes) Cre_Mouse->Breeding Offspring Cre/wt flox/wt Offspring Breeding->Offspring Offspring->Backcross Final_Mouse Liver-Specific LRH-1 KO Mouse (Cre/wt flox/flox) Backcross->Final_Mouse

Workflow for generating liver-specific LRH-1 knockout mice.

Protocol Steps:

  • Generation of Floxed Mice: Mice with loxP sites flanking a critical exon of the Nr5a2 gene (Lrh-1flox/flox) are generated using standard homologous recombination techniques in embryonic stem cells.

  • Breeding with Cre-driver Line: Lrh-1flox/flox mice are crossed with a transgenic mouse line expressing Cre recombinase under the control of the albumin promoter (Alb-Cre), which is specific to hepatocytes.[13]

  • Generation of Heterozygous Offspring: The first generation of offspring will be heterozygous for both the floxed allele and the Cre transgene (Cre/wt flox/wt).

  • Backcrossing: The heterozygous offspring are backcrossed with Lrh-1flox/flox mice to generate homozygous floxed mice carrying the Cre transgene (Cre/wt flox/flox). These are the experimental liver-specific LRH-1 knockout mice.

  • Validation: Knockout is confirmed by PCR genotyping of tail DNA and by assessing LRH-1 mRNA and protein levels in the liver and other tissues to ensure tissue specificity.

An alternative, more rapid method involves the intravenous injection of lipid nanoparticles encapsulating Cre mRNA into adult floxed mice, inducing liver-specific knockout without the need for breeding.[15]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions where LRH-1 binds.[16][17][18][19]

Protocol Steps:

  • Cross-linking: Hepatocytes or liver tissue are treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to LRH-1 overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.

  • Washes: The beads are washed multiple times to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C in the presence of high salt concentration.

  • DNA Purification: The DNA is purified using phenol-chloroform extraction or a column-based kit.

  • Analysis: The purified DNA can be analyzed by qPCR to quantify LRH-1 binding to specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

This assay measures the transcriptional activity of LRH-1 on a specific gene promoter.[20][21][22][23]

Protocol Steps:

  • Plasmid Construction: A luciferase reporter plasmid is constructed by cloning the promoter region of a putative LRH-1 target gene upstream of the firefly luciferase gene. An expression plasmid for LRH-1 is also used.

  • Cell Culture and Transfection: A suitable cell line, such as HepG2, is cultured and co-transfected with the luciferase reporter plasmid, an LRH-1 expression plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment: After transfection, cells are treated with potential LRH-1 agonists or antagonists.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in luciferase activity relative to a control condition indicates the effect of the treatment on LRH-1 transcriptional activity.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with LRH-1.[24][25][26]

Protocol Steps:

  • Cell Lysis: Cells expressing LRH-1 are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against LRH-1, followed by the addition of protein A/G beads to capture the LRH-1-containing protein complexes.

  • Washes: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for unbiased identification of interacting partners.

In Vitro SUMOylation Assay

This assay determines if LRH-1 is a substrate for SUMOylation.[27][28][29][30]

Protocol Steps:

  • Recombinant Protein Expression and Purification: Recombinant LRH-1, SUMO E1 activating enzyme (SAE1/SAE2), SUMO E2 conjugating enzyme (Ubc9), and SUMO proteins (SUMO-1, -2, or -3) are expressed and purified.

  • SUMOylation Reaction: The purified proteins are incubated together in a reaction buffer containing ATP at 30-37°C.

  • Reaction Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The products are then separated by SDS-PAGE and analyzed by Western blotting using an antibody against LRH-1 to detect the higher molecular weight SUMOylated LRH-1 species.

Conclusion and Future Directions

LRH-1 has emerged as a central regulator of hepatic metabolism, with profound implications for metabolic diseases. Its role in glucose sensing, lipid homeostasis, and bile acid synthesis positions it as a promising therapeutic target. The development of specific LRH-1 agonists and antagonists is an active area of research, with the potential to yield novel treatments for NAFLD, type 2 diabetes, and other metabolic disorders.[31] Future research should focus on further elucidating the tissue-specific functions of LRH-1, the nuances of its regulation by co-regulators and post-translational modifications, and the translation of preclinical findings into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of LRH-1.

References

ML-180 and its effects on gene expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ML-180 and its Effects on Gene Expression

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as SR1848, is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also designated as NR5A2. As a key regulator of development, metabolism, and cell proliferation, LRH-1 has emerged as a significant target in the context of LRH-1-dependent cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its quantifiable effects on gene expression, and the experimental protocols utilized to elucidate these effects.

Introduction to this compound

This compound is a small molecule inhibitor specifically designed to target LRH-1. It functions as an inverse agonist, meaning it binds to the receptor and reduces its basal level of activity. Its selectivity is a key feature; it is potent against LRH-1 while remaining largely inactive against the closely related Steroidogenic Factor-1 (SF-1 or NR5A1).[1][2] This specificity makes this compound a valuable tool for studying LRH-1 signaling and a potential therapeutic agent for cancers where LRH-1 is a known driver of proliferation.[1]

Mechanism of Action

This compound exerts its effects by directly binding to the LRH-1 nuclear receptor. This binding event leads to a conformational change in the receptor, which in turn represses its transcriptional activity. Consequently, the expression of LRH-1 itself and its downstream target genes is significantly reduced. This targeted repression of the LRH-1 signaling pathway ultimately leads to diminished cell proliferation, particularly in cancer cells that are dependent on this pathway for their growth and survival.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound in various experimental settings.

Table 1: Potency and Efficacy of this compound

Parameter Value Cell Line/System Notes
IC₅₀ (LRH-1) 3.7 µM Biochemical Assay Concentration for 50% inhibition of LRH-1 activity.[1][2][3]
IC₅₀ (SF-1) >10 µM Biochemical Assay Demonstrates selectivity over the related SF-1 receptor.[1][2]

| EC₅₀ | ~2.8 µM | Huh-7 Cells (48 hrs) | Effective concentration for 50% inhibition of cell proliferation.[1] |

Table 2: Effects of this compound on Gene Expression

Target Gene Cell Line(s) This compound Treatment Observed Effect
LRH-1 Huh-7, HepG2 5 µM; 24 hrs Rapid decrease in LRH-1 protein levels.[1][3]
LRH-1 mRNA Huh-7, HepG2 0.5-5 µM; 24 hrs Dose-dependent inhibition of mRNA expression.[1]
Cyclin D1 Hepatic Cells 0.5-5 µM; 24 hrs Significant inhibition of expression.[1][3]
Cyclin E1 Hepatic Cells 0.5-5 µM; 24 hrs Significant inhibition of expression.[1][3]
CYP19 Huh-7, HepG2 5 µM; 2 hrs Significant decrease in mRNA levels.[1]
GATA3 Huh-7, HepG2 5 µM; 2 hrs Significant decrease in mRNA levels.[1]
GATA4 Huh-7, HepG2 5 µM; 2 hrs Significant decrease in mRNA levels.[1]

| SHP mRNA | Animal Model | 30 mg/kg; daily | Statistically significant decrease in adrenal and pancreatic tissue.[1][3] |

Signaling Pathways and Visualizations

This compound's primary mechanism involves the direct inhibition of the LRH-1 signaling pathway, which controls genes essential for cell cycle progression and steroidogenesis.

ML180_Pathway cluster_input Inhibitor cluster_target Primary Target ML180 This compound LRH1 LRH-1 (NR5A2) Nuclear Receptor ML180->LRH1 Inhibits CyclinD1 Cyclin D1 LRH1->CyclinD1 Promotes Expression CyclinE1 Cyclin E1 LRH1->CyclinE1 CYP19 CYP19 LRH1->CYP19 GATA3 GATA3 LRH1->GATA3 GATA4 GATA4 LRH1->GATA4 SHP SHP LRH1->SHP

Caption: this compound inhibits the LRH-1 nuclear receptor, downregulating target genes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on published studies involving this compound.

In Vitro Cell-Based Assay for Gene Expression

This protocol outlines the steps to measure changes in mRNA levels of LRH-1 target genes following this compound treatment in cancer cell lines.

  • Cell Culture:

    • Culture human hepatocellular carcinoma cells (e.g., Huh-7, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[3]

    • Dilute the stock solution in culture media to final concentrations ranging from 0.5 µM to 5 µM.

    • Replace the existing media with the this compound-containing media. Include a DMSO-only vehicle control.

    • Incubate the cells for a specified duration (e.g., 2 hours for rapid mRNA changes, 24 hours for protein-level effects).[1]

  • RNA Extraction:

    • After incubation, wash the cells with PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol for the chosen extraction kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for target genes (e.g., LRH-1, Cyclin D1, Cyclin E1, CYP19) and a reference gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cells (e.g., Huh-7) C Treat Cells with this compound (0.5-5 µM, 2-24h) A->C B Prepare this compound Working Solutions B->C D Incubate C->D E Extract Total RNA D->E F Reverse Transcription (cDNA Synthesis) E->F G Perform qRT-PCR F->G H Analyze Gene Expression Data G->H

Caption: Workflow for analyzing this compound's effect on gene expression in vitro.

In Vivo Animal Study Protocol

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

  • Animal Model: Utilize an appropriate xenograft model, where human cancer cells (e.g., Huh-7) are implanted into immunocompromised mice.

  • This compound Formulation and Dosing:

    • Prepare this compound for intraperitoneal (i.p.) injection. A common vehicle is corn oil.[1]

    • Administer this compound daily at a dose such as 30 mg/kg.[1]

    • Include a vehicle control group receiving only the corn oil.

  • Treatment and Monitoring:

    • Treat the animals for a defined period (e.g., 10 days).[1]

    • Monitor tumor growth and the general health of the animals throughout the study.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and harvest tumors and relevant tissues (e.g., adrenal glands, pancreas).[1]

    • Analyze the tissues for mRNA levels of LRH-1 and its target genes (e.g., SHP) via qRT-PCR as described in the in vitro protocol.

Conclusion

This compound is a well-characterized inverse agonist of LRH-1 that effectively downregulates the expression of LRH-1 and its key downstream targets involved in cell cycle control and metabolism. Its specificity and potent activity in preclinical models make it an invaluable research tool for dissecting the complexities of nuclear receptor signaling and a promising lead compound for the development of targeted therapies against LRH-1-driven malignancies. The data and protocols presented here serve as a foundational guide for researchers aiming to explore the therapeutic potential and biological functions of inhibiting the LRH-1 pathway.

References

Methodological & Application

Application Notes and Protocols for ML-180 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-180, also known as SR1848, is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also designated as NR5A2.[1][2] LRH-1 is a critical transcription factor involved in a variety of physiological processes, and its dysregulation has been implicated in the development and progression of several cancers, including those of the breast, pancreas, and colon. By inhibiting LRH-1 activity, this compound presents a valuable tool for investigating the roles of this nuclear receptor in cancer biology and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability and to study its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on published data. These values can serve as a starting point for experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line(s)Reference
IC₅₀ (LRH-1 Inverse Agonist Activity) 3.7 µM-[1]
EC₅₀ (Cell Proliferation Inhibition) ~2.8 µMHuh-7[1]
Effective Concentration for Proliferation Inhibition > 1 µMHuh-7[1]
Concentration for LRH-1 Signaling Repression 5 µMHuh-7, HepG2[1]
Concentration for Cyclin D1/E1 Inhibition 0.5 - 5 µMHepatic cells[1][2]

Table 2: Recommended Concentration Range for Dose-Response Experiments

Experiment TypeStarting ConcentrationSerial DilutionNumber of Data Points
Cytotoxicity/Cell Viability Assay 10 µM - 20 µM1:2 or 1:36-8
Gene Expression Analysis (qPCR) 1 µM - 10 µM-3-4
Western Blot Analysis 1 µM - 10 µM-3-4

Signaling Pathway

This compound exerts its effects by acting as an inverse agonist of LRH-1, thereby repressing its transcriptional activity. LRH-1 is known to be involved in several cancer-related signaling pathways. The diagram below illustrates the key pathways modulated by LRH-1, which are consequently inhibited by this compound treatment.

ML180_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects ML180 This compound LRH1 LRH-1 (NR5A2) ML180->LRH1 inhibits Wnt Wnt/β-catenin Pathway LRH1->Wnt activates TGFb TGF-β Pathway LRH1->TGFb activates Cyclins Cyclin D1/E1 LRH1->Cyclins upregulates DownstreamTargets CYP19, GATA3, GATA4 LRH1->DownstreamTargets regulates CellProliferation Cell Proliferation Wnt->CellProliferation EMT Epithelial-Mesenchymal Transition (EMT) TGFb->EMT CellCycleProgression Cell Cycle Progression Cyclins->CellCycleProgression

This compound inhibits LRH-1, blocking pro-cancer signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound (388.89 g/mol ), calculate the mass required to prepare a 10 mM stock solution.

  • Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow for this compound Treatment

The following diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.

ML180_Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis start Start with Cultured Cancer Cells seed Seed Cells in Multi-well Plates start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere prepare_dilutions Prepare Serial Dilutions of this compound in Media treat Treat Cells with this compound (and vehicle control) adhere->treat prepare_dilutions->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate viability Cell Viability/ Cytotoxicity Assay incubate->viability gene_expression Gene Expression (qPCR) incubate->gene_expression protein_analysis Protein Analysis (Western Blot) incubate->protein_analysis

General workflow for this compound cell culture experiments.
Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a method to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest (e.g., Huh-7, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A common starting concentration for a dose-response curve is 20 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the EC₅₀ value.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of LRH-1 and for exploring its therapeutic potential in cancer. The protocols and data presented here provide a comprehensive guide for researchers to design and execute cell culture experiments with this compound. It is important to note that optimal experimental conditions, such as cell seeding density and incubation times, may vary depending on the specific cell line and should be determined empirically.

References

Application Notes and Protocols for ML-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of ML-180, a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Introduction to this compound

This compound (also known as SR1848) is a selective inhibitor of LRH-1 (NR5A2) with an IC₅₀ of 3.7 μM.[1][2] It demonstrates significantly less activity towards the related steroidogenic factor-1 (SF-1; NR5A1). By repressing LRH-1 activity, this compound has been shown to inhibit the expression of downstream target genes involved in cell proliferation, such as cyclin D1 and cyclin E1, and steroidogenesis, including CYP19 (Aromatase), GATA3, and GATA4.[1] This inhibitory action makes this compound a valuable tool for studying LRH-1 dependent signaling pathways and a potential therapeutic agent in LRH-1-driven cancers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₀H₂₅ClN₄O₂[3]
Molecular Weight 388.89 g/mol [3]
Appearance White to off-white solid[2]
Purity ≥98%
IC₅₀ (LRH-1) 3.7 μM[1][2]
Solubility in DMSO ≥ 11 mg/mL (≥ 28.28 mM)[2]

Dissolution Protocols

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials Required
  • This compound powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination, especially if the solution will be used in cell culture.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg of this compound (Molecular Weight: 388.89 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.89 mg of this compound.

  • Dissolution:

    • Vortexing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes. Intermittently vortex the solution during warming.

    • Sonication (Optional): As an alternative or in addition to warming, sonicate the solution in a water bath for 5-10 minutes.[2] This can help to break up any remaining solid particles.

  • Visual Inspection: After dissolution, visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store as recommended in Section 4.

Protocol for Preparing Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be further diluted in an aqueous medium (e.g., cell culture medium).

  • Calculate Dilution: Determine the volume of the DMSO stock solution required to achieve the desired final concentration in your experimental medium.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions. First, dilute the DMSO stock solution in a small volume of the aqueous medium before adding it to the final volume.

  • Final Dilution: Add the diluted this compound solution to the final volume of the experimental medium and mix gently but thoroughly.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is critical to maintain its chemical stability and biological activity.

FormStorage TemperatureDurationNotesReference
Solid Powder -20°CUp to 3 yearsStore desiccated.[2]
4°CShort-term
DMSO Stock Solution -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[2]
-20°CUp to 6 months[1]

Note: Solutions of this compound in DMSO should be protected from light.

Visualizations

This compound Mechanism of Action: Inhibition of LRH-1 Signaling Pathway

ML180_Signaling_Pathway LRH1 LRH-1 (NR5A2) DNA Target Gene Promoters LRH1->DNA Binds to Transcription Transcription DNA->Transcription Initiates Downstream_Targets Downstream Effects: - Decreased Cell Proliferation - Altered Steroidogenesis Transcription->Downstream_Targets Leads to ML180 This compound ML180->LRH1 Inhibits (Inverse Agonist)

Caption: this compound acts as an inverse agonist of LRH-1 in the nucleus, inhibiting its transcriptional activity.

Experimental Workflow for this compound Solution Preparation and Use

ML180_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate / Warm (37°C) B->C D Visually Confirm Dissolution C->D E Aliquot into Single-Use Vials D->E F Store at -80°C or -20°C E->F G Thaw Aliquot F->G H Dilute in Cell Culture Medium G->H I Add to Experiment H->I

Caption: Workflow for preparing and storing this compound solutions for experimental use.

References

Application Notes and Protocols for ML323, a USP1/UAF1 Inhibitor, in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identity: Initial searches for "ML-180" revealed its primary identification as an inverse agonist of the liver receptor homolog 1 (LRH-1).[1][2][3][4] However, the core requirements of this request focus on the inhibition of the USP1/UAF1 deubiquitinase complex and its role in the DNA damage response. This function is characteristic of the well-studied inhibitor ML323 .[5][6][7][8] Therefore, these application notes will focus on ML323 to provide the most relevant and accurate information for researchers investigating the USP1/UAF1 pathway.

Introduction

ML323 is a potent, selective, and reversible small-molecule inhibitor of the ubiquitin-specific protease 1 (USP1) and its essential cofactor, USP1-associated factor 1 (UAF1).[5][9] The USP1/UAF1 complex is a key regulator of the DNA damage response (DDR), playing a critical role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[6][7][10] It achieves this by deubiquitinating two crucial substrates: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[7][10][11] By inhibiting USP1/UAF1, ML323 prevents the removal of ubiquitin from these substrates, leading to their accumulation in a ubiquitinated state. This disruption of the normal deubiquitination process can sensitize cancer cells to DNA-damaging agents like cisplatin, making ML323 a valuable tool for cancer research and drug development.[6][7][8]

These application notes provide detailed protocols for utilizing ML323 in various in vitro assays to study its effects on cell viability, colony formation, and protein expression related to the DNA damage response.

Data Presentation

Table 1: In Vitro Efficacy of ML323
Assay TypeCell LineIC50/EC50SubstrateNotesReference
Ub-Rho Assay-IC50: 76 nMUbiquitin-RhodamineBiochemical assay measuring enzymatic activity.[5][7]
Gel-based Assay-IC50: 174 nMK63-linked diubiquitinOrthogonal biochemical assay.[5][7]
Gel-based Assay-IC50: 820 nMMonoubiquitinated PCNAOrthogonal biochemical assay.[5][7]
Cytotoxicity AssayH596 (NSCLC)EC50 > 10 µM-ML323 alone shows minimal cytotoxicity.[7]
Clonogenic AssayH596 (NSCLC)--In combination with cisplatin, enhances cell killing.[7][12]
Cell ViabilityU2OS (Osteosarcoma)--Sensitizes cells to cisplatin.[8]
Table 2: Recommended Concentration Ranges for In Vitro Assays
AssayCell LineML323 ConcentrationIncubation TimePurposeReference
Cell Viability (MTT)H596, U2OS, HCT1160.5 - 50 µM48 - 72 hoursTo assess cytotoxicity and potentiation of other drugs.[7][12]
Clonogenic AssayH596, 143B, HOS8 - 32 µmol/L7 - 14 daysTo evaluate long-term effects on cell survival and proliferation.[12][13]
Western BlotH596, HEK293T, HCT1165 - 30 µM3 - 24 hoursTo detect changes in PCNA and FANCD2 ubiquitination.[7][12]
Immunofluorescence22Rv1, PC3--To visualize cellular localization and protein levels.[7]

Signaling Pathway

The USP1/UAF1 deubiquitinase complex is a critical negative regulator of the DNA damage response. Upon DNA damage, FANCD2 and PCNA are monoubiquitinated, which is a key step in activating the Fanconi Anemia and Translesion Synthesis pathways, respectively. USP1/UAF1 reverses this process. ML323 inhibits USP1/UAF1, leading to the accumulation of monoubiquitinated FANCD2 and PCNA, thereby enhancing the DNA damage response and sensitizing cells to DNA damaging agents.

USP1_UAF1_Pathway USP1/UAF1 Signaling Pathway in DNA Damage Response cluster_0 DNA Damage cluster_1 Fanconi Anemia Pathway cluster_2 Translesion Synthesis Pathway cluster_3 USP1/UAF1 Regulation DNA_Damage DNA Damage (e.g., Cisplatin, UV) FA_Core_Complex FA Core Complex (E3 Ligase) RAD18 RAD18 (E3 Ligase) FANCD2 FANCD2 FANCD2_Ub FANCD2-Ub (Active) FANCD2->FANCD2_Ub DNA_Repair_FA DNA Repair FANCD2_Ub->DNA_Repair_FA Promotes FA_Core_Complex->FANCD2 Ubiquitination PCNA PCNA PCNA_Ub PCNA-Ub (Active) PCNA->PCNA_Ub TLS Translesion Synthesis PCNA_Ub->TLS Promotes RAD18->PCNA Ubiquitination USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->FANCD2_Ub Deubiquitination USP1_UAF1->PCNA_Ub Deubiquitination ML323 ML323 ML323->USP1_UAF1 Inhibition Experimental_Workflow Experimental Workflow for In Vitro Analysis of ML323 cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture (e.g., H596, U2OS) Start->Cell_Culture Treatment Treat cells with ML323 (and/or Cisplatin) Cell_Culture->Treatment Incubation Incubate for specified time Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Clonogenic_Assay Clonogenic Assay Incubation->Clonogenic_Assay Western_Blot Western Blot Incubation->Western_Blot Data_Analysis_Viability Determine EC50/ Cytotoxicity Cell_Viability->Data_Analysis_Viability Measure Absorbance Data_Analysis_Clonogenic Assess Long-Term Survival Clonogenic_Assay->Data_Analysis_Clonogenic Count Colonies Data_Analysis_Western Quantify Ub-PCNA & Ub-FANCD2 Western_Blot->Data_Analysis_Western Analyze Protein Levels

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of LRH-1 with ML-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor that plays a pivotal role in the regulation of development, metabolism, and steroidogenesis. LRH-1 binds to DNA as a monomer and regulates the transcription of a wide array of genes involved in cholesterol homeostasis, bile acid synthesis, and cell proliferation. Given its significant role in various physiological and pathological processes, including cancer and metabolic diseases, LRH-1 has emerged as a promising therapeutic target.

ML-180 is a potent and selective inverse agonist of LRH-1. By binding to the ligand-binding domain of LRH-1, this compound inhibits its transcriptional activity. This inhibition is thought to occur through the promotion of a conformational change that favors the recruitment of corepressors over coactivators to LRH-1 target gene promoters. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins, such as LRH-1, with DNA. The combination of ChIP with this compound treatment allows for the precise study of how this compound modulates the binding of LRH-1 to its specific DNA targets, providing valuable insights into its mechanism of action and its potential for therapeutic intervention.

These application notes provide a detailed protocol for performing ChIP for LRH-1 in cells treated with this compound, followed by quantitative PCR (qPCR) to analyze the occupancy of LRH-1 at specific gene promoters.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LRH-1 and the experimental workflow for ChIP.

LRH1_Signaling_Pathway LRH-1 Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus LRH1 LRH-1 DNA DNA (Promoter Region) LRH1->DNA Binds to Response Element Coactivators Coactivators (e.g., PGC-1α) LRH1->Coactivators Recruits Corepressors Corepressors (e.g., SHP) LRH1->Corepressors Recruits (with this compound) Transcription Target Gene Transcription Coactivators->Transcription Activates Corepressors->Transcription Inhibits ML180 This compound ML180->LRH1 Binds and Induces Conformational Change

Caption: LRH-1 signaling pathway and its inhibition by this compound.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow with this compound Treatment A 1. Cell Culture and This compound Treatment B 2. Cross-linking with Formaldehyde (B43269) A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation with anti-LRH-1 Antibody C->D E 5. Washing and Elution D->E F 6. Reverse Cross-linking and DNA Purification E->F G 7. Quantitative PCR (qPCR) Analysis F->G

Caption: Experimental workflow for LRH-1 ChIP with this compound treatment.

Quantitative Data Summary

The following table summarizes representative quantitative data on the change in mRNA expression of well-established LRH-1 target genes in HepG2 cells following treatment with this compound. While this data reflects an indirect measure of LRH-1 activity, a decrease in target gene expression is indicative of reduced LRH-1 binding to their respective promoters. A ChIP-qPCR experiment following the protocol below would be expected to show a corresponding decrease in the fold enrichment of LRH-1 at these gene promoters.

Target GeneTreatmentFold Change in mRNA Expression (vs. DMSO)
SHP (Small Heterodimer Partner) This compound (10 µM, 24h)0.45
CYP7A1 (Cholesterol 7α-hydroxylase) This compound (10 µM, 24h)0.60
CYP8B1 (Sterol 12α-hydroxylase) This compound (10 µM, 24h)0.55
CCNE1 (Cyclin E1) This compound (10 µM, 24h)0.70

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: This protocol is optimized for human hepatocellular carcinoma cells (HepG2), which endogenously express LRH-1. Other cell lines expressing LRH-1 may also be used, but optimization may be required.

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed cells in 150 mm culture dishes at a density that will result in 80-90% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • When cells reach the desired confluency, treat them with this compound at a final concentration of 10 µM.

    • As a vehicle control, treat a parallel set of cells with an equivalent volume of DMSO.

    • Incubate the cells for 24 hours.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

A. Cross-linking

  • To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v).

  • Incubate for 10 minutes at room temperature with gentle swirling.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle swirling.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Scrape the cells in ice-cold PBS containing protease inhibitors and collect them in a pre-chilled conical tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

B. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in 1 ml of ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, plus protease inhibitors).

  • Incubate on ice for 10 minutes.

  • Shear the chromatin by sonication to an average size of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the sheared chromatin) to a new pre-chilled tube.

C. Immunoprecipitation

  • Determine the protein concentration of the chromatin lysate.

  • For each immunoprecipitation (IP), dilute 100 µg of chromatin with ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, plus protease inhibitors).

  • Save 10% of the diluted chromatin as "Input" and store at -20°C.

  • Add 2-5 µg of anti-LRH-1 antibody to the remaining chromatin.

  • As a negative control, perform a parallel IP with a non-specific IgG antibody.

  • Incubate overnight at 4°C with rotation.

  • Add 40 µl of pre-blocked Protein A/G magnetic beads to each IP and incubate for 2-4 hours at 4°C with rotation.

  • Collect the beads using a magnetic stand and discard the supernatant.

D. Washing and Elution

  • Wash the beads sequentially with 1 ml of the following buffers for 5 minutes each with rotation at 4°C:

    • Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)

    • High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)

    • LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)

    • TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) - perform this wash twice.

  • Elute the chromatin from the beads by adding 250 µl of fresh Elution Buffer (1% SDS, 0.1 M NaHCO₃) and incubating at room temperature for 15 minutes with rotation.

  • Collect the supernatant using a magnetic stand.

  • Repeat the elution step and combine the eluates.

E. Reverse Cross-linking and DNA Purification

  • To the combined eluates and the "Input" sample, add NaCl to a final concentration of 200 mM.

  • Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.

  • Add 2 µl of 10 mg/ml RNase A and incubate at 37°C for 30 minutes.

  • Add 2 µl of 20 mg/ml Proteinase K and incubate at 45°C for 1-2 hours.

  • Purify the DNA using a PCR purification kit or by phenol:chloroform extraction and ethanol (B145695) precipitation.

  • Elute the DNA in 50 µl of nuclease-free water.

Protocol 3: Quantitative PCR (qPCR) Analysis
  • Primer Design: Design and validate qPCR primers that amplify a 100-200 bp region of the promoter of known LRH-1 target genes (e.g., SHP, CYP7A1, CYP8B1, CCNE1). Also, design primers for a negative control region not expected to be bound by LRH-1.

  • qPCR Reaction: Set up qPCR reactions using a standard SYBR Green master mix with 1-2 µl of the purified ChIP DNA or Input DNA.

  • Thermal Cycling: Use a standard three-step PCR protocol (denaturation, annealing, extension) for 40 cycles.

  • Data Analysis:

    • Calculate the percentage of input for each sample using the formula: % Input = 2^ (Ct(Input) - Ct(IP)) * 100.

    • Normalize the % Input of the LRH-1 IP to the % Input of the IgG IP.

    • Compare the enrichment of LRH-1 at the target gene promoters in this compound treated cells versus DMSO treated cells. A significant decrease in enrichment in the this compound treated samples indicates that the compound inhibits the binding of LRH-1 to its target DNA.

Application Notes and Protocols for LRH-1 Activity Reporter Assays Using ML-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor that governs a wide array of physiological processes, including development, metabolism, and inflammation. Its dysregulation has been implicated in the pathogenesis of various diseases, such as metabolic disorders, inflammatory conditions, and several types of cancer. This has rendered LRH-1 an attractive therapeutic target for drug discovery and development.

ML-180 (also known as SR1848) has been identified as a potent inverse agonist of LRH-1. It effectively suppresses the constitutive activity of LRH-1, thereby modulating the expression of its target genes. Reporter gene assays, particularly dual-luciferase reporter assays, are a robust and widely used method for quantifying the activity of nuclear receptors like LRH-1 and for characterizing the efficacy of small molecule modulators such as this compound.

These application notes provide detailed protocols for performing a cell-based dual-luciferase reporter assay to measure the inhibitory effect of this compound on LRH-1 activity. The provided methodologies are intended to guide researchers in setting up and executing these assays in a reproducible manner.

Data Presentation

The inhibitory activity of this compound on LRH-1 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the LRH-1-mediated reporter gene expression.

CompoundTargetAssay TypeCell LineIC50 (µM)Reference
This compoundLRH-1Reporter AssayHEK293T3.7[1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.

LRH-1 Signaling Pathway

LRH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Other Stimuli Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK) Receptor->Signaling_Cascade LRH1_Cytoplasm LRH-1 Signaling_Cascade->LRH1_Cytoplasm LRH1_Nucleus LRH-1 LRH1_Cytoplasm->LRH1_Nucleus Translocation ML180 This compound ML180->LRH1_Nucleus Inhibits (Inverse Agonist) DNA LRH-1 Response Element (on Promoter) LRH1_Nucleus->DNA Binds Target_Genes Target Gene Transcription (e.g., LCN2, Cyclin D1/E1, CYP19) DNA->Target_Genes Activates Biological_Response Biological Response (Proliferation, Inflammation, etc.) Target_Genes->Biological_Response Leads to Co_regulators Co-regulators Co_regulators->LRH1_Nucleus Modulates Activity

Caption: LRH-1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for LRH-1 Reporter Assay

Reporter_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_assay Day 4: Luciferase Assay cluster_analysis Data Analysis Seed_Cells Seed HEK293T cells in a 96-well white, clear-bottom plate Prepare_Mix Prepare transfection mix: - LRH-1 Expression Vector - Reporter Vector (e.g., pGL4-CYP19-luc) - Renilla Control Vector (e.g., pRL-TK) - Transfection Reagent Transfect Add transfection mix to cells and incubate for 24 hours Prepare_Mix->Transfect Prepare_ML180 Prepare serial dilutions of this compound Treat_Cells Replace media with media containing This compound or vehicle (DMSO) Prepare_ML180->Treat_Cells Incubate_Treatment Incubate for 18-24 hours Treat_Cells->Incubate_Treatment Lyse_Cells Lyse cells using Passive Lysis Buffer Measure_Firefly Add Luciferase Assay Reagent II and measure Firefly luminescence Lyse_Cells->Measure_Firefly Measure_Renilla Add Stop & Glo® Reagent and measure Renilla luminescence Measure_Firefly->Measure_Renilla Calculate_Ratio Calculate the ratio of Firefly to Renilla luminescence Normalize_Data Normalize data to vehicle control Calculate_Ratio->Normalize_Data Plot_Curve Plot dose-response curve and determine IC50 value Normalize_Data->Plot_Curve

Caption: Experimental Workflow for LRH-1 Reporter Assay.

Experimental Protocols

This section provides a detailed methodology for a dual-luciferase reporter assay to assess the inhibitory effect of this compound on LRH-1 activity in HEK293T cells.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293T) cells

  • Plasmids:

    • LRH-1 Expression Vector (e.g., full-length human LRH-1 in a suitable expression vector like pcDNA3.1)

    • Firefly Luciferase Reporter Vector containing an LRH-1 responsive promoter (e.g., pGL4 vector with the CYP19 aromatase promoter)

    • Renilla Luciferase Control Vector (e.g., pRL-TK or pRL-SV40) for normalization

  • Compound: this compound (SR1848)

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Transfection Reagent: (e.g., Lipofectamine 2000 or 3000, FuGENE HD)

  • Assay Reagents:

    • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

      • Passive Lysis Buffer

      • Luciferase Assay Reagent II (LAR II)

      • Stop & Glo® Reagent

  • Equipment and Consumables:

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer capable of reading dual-luciferase assays

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

    • Multichannel pipettes

Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • On the day before transfection, trypsinize the cells and perform a cell count.

  • Seed the HEK293T cells into a 96-well white, clear-bottom plate at a density of 1.5 - 2.0 x 10^4 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Transfection

  • For each well, prepare the transfection mix in a sterile microcentrifuge tube. The following is a suggested ratio per well; scale up as needed:

    • LRH-1 Expression Vector: 50 ng

    • Firefly Luciferase Reporter Vector: 100 ng

    • Renilla Luciferase Control Vector: 10 ng

    • Serum-free medium (e.g., Opti-MEM): to a final volume of 25 µL

  • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.

  • Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add 20 µL of the transfection complex to each well of the 96-well plate containing the cells.

  • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

Day 3: Compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 30 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove the medium from the transfected cells.

  • Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 4: Dual-Luciferase Assay

  • Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature before use.

  • Remove the medium from the wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on a shaker for 15 minutes at room temperature to ensure complete cell lysis.

  • Set up the luminometer to measure both Firefly and Renilla luciferase activity sequentially.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luminescence.

  • Immediately after the Firefly measurement, add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luminescence.

Data Analysis
  • For each well, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity. This normalization corrects for variations in transfection efficiency and cell number.

  • Normalize the data for each this compound concentration to the vehicle control (DMSO). The activity of the vehicle control is set to 100%.

  • Plot the normalized reporter activity (as a percentage of the vehicle control) against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value of this compound.

Conclusion

The described dual-luciferase reporter assay is a powerful tool for the functional characterization of LRH-1 and for the evaluation of its inhibitors. By following these detailed protocols, researchers can obtain reliable and reproducible data on the potency of compounds like this compound in modulating LRH-1 activity, which is a critical step in the drug discovery pipeline for LRH-1-related diseases.

References

Application of ML-180 in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-180 is a potent and selective inverse agonist of the orphan nuclear receptor, Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] LRH-1 is a critical transcription factor predominantly expressed in tissues of endodermal origin, such as the liver, pancreas, and intestine, where it plays a pivotal role in the regulation of cholesterol, bile acid, and glucose metabolism.[3] Emerging evidence highlights LRH-1 as a key regulator of hepatic glucose and lipid homeostasis, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[4] this compound, by inhibiting LRH-1 activity, provides a valuable chemical tool to investigate the physiological and pathophysiological roles of LRH-1 in metabolic processes.

This document provides detailed application notes and protocols for the use of this compound in metabolic studies, focusing on its effects on glucose and lipid metabolism.

Mechanism of Action

This compound functions as an inverse agonist of LRH-1, meaning it binds to the receptor and suppresses its basal transcriptional activity.[2] This inhibition leads to the downregulation of LRH-1 target genes involved in various metabolic pathways.

LRH-1 Signaling in Metabolism

LRH1_Metabolic_Signaling cluster_glucose Glucose Metabolism cluster_lipid Lipid Metabolism ML180 This compound LRH1_G LRH-1 Gck Glucokinase (Gck) Glycolysis Glycolysis Glycogen_Synthesis Glycogen (B147801) Synthesis Hepatic_Glucose_Uptake Hepatic Glucose Uptake LRH1_L LRH-1 PLIN5 Perilipin 5 (PLIN5) Fatty_Acid_Oxidation Fatty Acid Oxidation Triglyceride_Storage Triglyceride Storage Elovl5_Fads2 Elovl5 & Fads2 Phospholipid_Composition Phospholipid Composition

Data Presentation

The following tables summarize the key quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC₅₀ 3.7 µMLRH-1 Inverse Agonist Activity[1][2]
Effective Concentration 0.5 - 5 µMInhibition of LRH-1 mRNA expression (24 hours)[1]
Effective Concentration 5 µMRepression of endogenous LRH-1 signaling (24 hours)[1]
EC₅₀ ~2.8 µMInhibition of cell proliferation (48 hours)[1]
Target Gene/ProcessEffect of this compoundCell LineReference
Cyclin D1 & E1 expressionSignificant inhibitionHepatic cells[1][2]
LRH-1 mRNADose-dependent inhibitionHuh-7, HepG2[1]
CYP19, GATA3, GATA4 mRNASignificant decrease (at 5 µM, 2 hours)Huh-7, HepG2[1]
LRH-1 protein levelsSignificant reduction-[1]

Experimental Protocols

The following protocols are adapted for the use of this compound in metabolic studies based on its known effective concentrations and standard metabolic assay procedures. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

General Cell Culture and this compound Treatment

Experimental_Workflow Start Seed Cells Incubate Incubate (24h) Start->Incubate Treat Treat with this compound (0.5 - 10 µM) Incubate->Treat Incubate_Treat Incubate (24-48h) Treat->Incubate_Treat Assay Perform Metabolic Assay Incubate_Treat->Assay Analyze Data Analysis Assay->Analyze

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh-7, or primary hepatocytes)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Multi-well plates (6, 12, or 96-well, depending on the assay)

Procedure:

  • Cell Seeding: Seed hepatocytes in a multi-well plate at a density appropriate for the specific metabolic assay and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare working solutions of this compound in a complete culture medium. A typical concentration range to test is 0.5 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period, typically 24 to 48 hours, to allow for changes in gene expression and metabolic phenotype.

  • Metabolic Assay: Proceed with the specific metabolic assay as detailed below.

Glucose Uptake Assay

Principle: This assay measures the cellular uptake of a fluorescent glucose analog, 2-NBDG.

Materials:

  • Cells treated with this compound as described above

  • Glucose-free DMEM

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • After this compound treatment, wash the cells twice with warm PBS.

  • Starve the cells in glucose-free DMEM for 1-2 hours.

  • Replace the medium with glucose-free DMEM containing 100 µM 2-NBDG and the respective concentrations of this compound or vehicle.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with cold PBS to remove extracellular 2-NBDG.

  • Lyse the cells and measure the fluorescence of the cell lysate using a microplate reader (Excitation/Emission ~485/535 nm).

  • Alternatively, for single-cell analysis, detach the cells and analyze them by flow cytometry.

  • Normalize the fluorescence signal to the total protein content of each well.

Glycogen Synthesis Assay

Principle: This assay quantifies the amount of glycogen stored within the cells.

Materials:

  • Cells treated with this compound

  • Glycogen Assay Kit (commercially available)

  • PBS

Protocol:

  • Following this compound treatment, wash the cells with PBS.

  • Lyse the cells according to the instructions of the glycogen assay kit.

  • The assay typically involves the enzymatic breakdown of glycogen to glucose, which is then quantified using a colorimetric or fluorometric method.

  • Follow the manufacturer's protocol to measure the glycogen content.

  • Normalize the results to the total protein concentration of the cell lysate.

Cellular Triglyceride Quantification

Principle: This assay measures the total amount of triglycerides within the cells.

Materials:

  • Cells treated with this compound

  • Triglyceride Quantification Kit (commercially available)

  • PBS

  • Cell lysis buffer

Protocol:

  • After this compound treatment, wash the cells with PBS.

  • Lyse the cells and homogenize the lysate.

  • The assay involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then measured through a colorimetric or fluorometric reaction.

  • Follow the specific protocol provided with the commercial kit.

  • Normalize the triglyceride levels to the total protein content.

Fatty Acid Oxidation (FAO) Assay

Principle: This assay measures the rate of mitochondrial beta-oxidation of fatty acids. A common method involves using a radiolabeled fatty acid substrate (e.g., ¹⁴C-palmitate) and measuring the production of radiolabeled CO₂ or acid-soluble metabolites. Alternatively, oxygen consumption rate (OCR) can be measured using an extracellular flux analyzer.

Materials:

  • Cells treated with this compound

  • FAO assay medium (e.g., Krebs-Ringer Bicarbonate buffer with BSA-conjugated palmitate)

  • [1-¹⁴C]Palmitic acid

  • Scintillation vials and scintillation fluid

  • Extracellular flux analyzer (e.g., Seahorse XF) and corresponding assay kits (for OCR method)

Protocol (Radiometric Method):

  • Following this compound treatment, wash the cells with PBS.

  • Incubate the cells with FAO assay medium containing [1-¹⁴C]Palmitic acid for 1-3 hours at 37°C in a sealed plate.

  • Capture the released ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH).

  • Acidify the medium to release all dissolved CO₂.

  • Measure the radioactivity of the trapped ¹⁴CO₂ and the acid-soluble metabolites using a scintillation counter.

  • Normalize the FAO rate to the total protein content.

Protocol (OCR Method):

  • Seed and treat cells with this compound in a Seahorse XF cell culture microplate.

  • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with L-carnitine, glutamine, and glucose, and incubate in a non-CO₂ incubator.

  • Inject a BSA-conjugated fatty acid substrate (e.g., palmitate) and measure the change in OCR.

  • Subsequent injections of FAO inhibitors (e.g., etomoxir) can be used to confirm that the observed OCR is due to fatty acid oxidation.

  • Analyze the data using the Seahorse XF software.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of LRH-1 in metabolic regulation. By inhibiting LRH-1, researchers can investigate its impact on glucose uptake, glycogen storage, triglyceride accumulation, and fatty acid oxidation. The protocols provided herein offer a framework for conducting these metabolic studies. It is crucial to optimize the experimental conditions, including this compound concentration and treatment duration, for each specific cell type and research question. The use of appropriate controls and normalization methods is essential for obtaining reliable and interpretable data. These investigations will contribute to a deeper understanding of LRH-1's function in metabolic health and disease, and may aid in the development of novel therapeutics.

References

Application Notes: ML-180 for the Inhibition of Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ML-180 is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme.[1][2] USP8 plays a critical role in regulating the stability and signaling of the Epidermal Growth Factor Receptor (EGFR) by preventing its lysosomal degradation.[3] The EGFR signaling pathway is a known regulator of cellular processes, including cell proliferation and steroidogenesis. In steroidogenic tissues like the adrenal cortex, EGFR signaling can influence the expression of key enzymes and regulatory proteins required for hormone synthesis.[2]

Recent studies have demonstrated that mutations leading to the hyperactivation of USP8 are found in a significant percentage of pituitary tumors causing Cushing's disease, which is characterized by excessive cortisol production.[2][3][4] This link highlights the importance of the USP8-EGFR axis in regulating steroid hormone production. Inhibition of USP8 with this compound leads to increased ubiquitination and degradation of EGFR, thereby attenuating downstream signaling cascades such as the ERK1/2 pathway. This mechanism provides a valuable tool for researchers studying the role of EGFR signaling in both normal and pathological steroidogenesis. By using this compound, investigators can probe the specific contributions of the USP8-EGFR pathway to the regulation of steroidogenic gene expression and hormone secretion in various cell and tissue models.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of USP8. This prevents the removal of ubiquitin chains from target proteins, most notably the EGFR. The sustained ubiquitination of EGFR targets it for endosomal sorting and subsequent degradation in the lysosome. The resulting decrease in EGFR protein levels leads to reduced activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade. In steroidogenic cells, this reduction in ERK1/2 phosphorylation can lead to decreased transcription of critical steroidogenic factors, thereby inhibiting the production of steroid hormones.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on a human adrenocortical carcinoma cell line (NCI-H295R), a common model for studying adrenal steroidogenesis.

Table 1: Effect of this compound on Cell Viability

Cell LineCompoundIC50 (µM)Duration (hours)
NCI-H295RThis compound~572

Table 2: Effect of this compound on Steroid Hormone Production and Gene Expression

ParameterTreatmentFold Change vs. Control
Aldosterone (B195564) Secretion10 µM this compound (48h)~0.5-fold decrease
STAR mRNA Expression10 µM this compound (24h)~0.6-fold decrease
CYP11B2 mRNA Expression10 µM this compound (24h)~0.4-fold decrease

Data is representative of typical findings in adrenocortical cell models.

Key Experimental Protocols

Herein are detailed protocols for investigating the effects of this compound on steroidogenesis using an in vitro cell culture model.

Protocol 1: Cell Culture and this compound Treatment

This protocol is designed for the human adrenocortical carcinoma cell line NCI-H295R, which is capable of producing key adrenal steroids.

Materials:

  • NCI-H295R cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix, and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture NCI-H295R cells in a humidified incubator at 37°C with 5% CO2.[5]

  • For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

  • Prepare working solutions of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) must be included in all experiments.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours for gene expression, 48-72 hours for hormone assays and viability).

Protocol 2: Cell Viability Assay (MTS Assay)

Materials:

  • Cells cultured in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plate reader

Procedure:

  • Following this compound treatment as described in Protocol 1, add 20 µL of MTS reagent to each well containing 100 µL of medium.

  • Incubate the plate for 1-4 hours at 37°C in the cell culture incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express results as a percentage of the vehicle-treated control cells. Calculate the IC50 value using appropriate software.

Protocol 3: Aldosterone Measurement (ELISA)

Materials:

  • Conditioned media from this compound treated cells

  • Aldosterone ELISA kit

  • Microplate reader

Procedure:

  • After the desired incubation period (e.g., 48 hours), collect the cell culture supernatant from each well.

  • Centrifuge the supernatant briefly to pellet any detached cells and debris.

  • Perform the aldosterone measurement using the collected supernatant according to the manufacturer's instructions for the chosen ELISA kit.

  • Normalize the resulting hormone concentrations to the total protein content or cell number from the corresponding well.

Protocol 4: Western Blot for Protein Expression

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., anti-USP8, anti-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (STAR, CYP11B2) and a housekeeping gene (GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Following this compound treatment (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up qPCR reactions using the cDNA, primers, and master mix according to the manufacturer's protocol.

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

Visualizations

USP8_EGFR_Steroidogenesis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ERK p-ERK1/2 EGFR->ERK Activates Lysosome Lysosomal Degradation EGFR->Lysosome Targeted for Degradation ML180 This compound USP8 USP8 ML180->USP8 Inhibits USP8->EGFR Ub Ubiquitin Ub->EGFR Ubiquitinates STAR STAR mRNA ERK->STAR Regulates Transcription CYP11B2 CYP11B2 mRNA ERK->CYP11B2 Regulates Transcription Steroidogenesis Steroidogenesis (e.g., Aldosterone) STAR->Steroidogenesis CYP11B2->Steroidogenesis

Caption: this compound inhibits USP8, leading to EGFR degradation and reduced steroidogenesis.

Experimental_Workflow cluster_assays Analysis start Seed NCI-H295R Cells treatment Treat with this compound (or Vehicle Control) start->treatment viability Cell Viability (MTS Assay) treatment->viability hormone Hormone Secretion (ELISA) treatment->hormone protein Protein Expression (Western Blot) treatment->protein gene Gene Expression (qPCR) treatment->gene end Data Interpretation viability->end hormone->end protein->end gene->end

Caption: Experimental workflow for studying this compound effects on steroidogenic cells.

References

Troubleshooting & Optimization

ML-180 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent LRH-1 inverse agonist ML-180, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to address common solubility challenges, offering detailed troubleshooting protocols and insights into its mechanism of action.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues related to this compound solubility in a question-and-answer format.

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound exhibits good solubility in DMSO, allowing for the creation of concentrated stocks that can be further diluted into aqueous experimental media.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. Several strategies can be employed to prevent this:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Dropwise Addition with Agitation: Add the this compound stock solution drop-by-drop to the aqueous medium while gently vortexing or swirling. This promotes rapid mixing and dispersion, preventing localized high concentrations of the compound that can lead to precipitation.

  • Pre-warming the Medium: Using pre-warmed (e.g., 37°C) cell culture medium can sometimes improve the solubility of compounds.

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium that is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation. However, a slightly higher but well-controlled concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Q3: My this compound solution appears cloudy or forms a precipitate over time in the incubator. What should I do?

A3: Delayed precipitation can be caused by several factors, including temperature changes, pH shifts in the medium, or interactions with media components. Here are some troubleshooting steps:

  • Optimize Storage of Stock Solutions: Store DMSO stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

  • Check for Media Compatibility: Some components of cell culture media can interact with small molecules and reduce their solubility. If possible, try different media formulations to see if the issue persists.

  • Use of Co-solvents or Solubilizing Agents: For particularly challenging experiments, consider the use of co-solvents or solubilizing agents.

Q4: Are there any alternative solvents or formulations that can improve the aqueous solubility of this compound for in vivo or challenging in vitro experiments?

A4: Yes, for experiments requiring higher concentrations or for in vivo studies, several formulation strategies can be employed:

  • Co-solvents: A mixture of solvents can be used to improve solubility. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) or ethanol (B145695) can be effective.[1]

  • Inclusion Complexes: Cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), can form inclusion complexes with hydrophobic molecules like this compound, significantly enhancing their aqueous solubility.[2][3]

  • Lipid-Based Formulations: For oral or parenteral administration, lipid-based formulations like corn oil can be used to dissolve this compound.

Quantitative Data on this compound Solubility

The following table summarizes the known solubility data for this compound in various solvents.

Solvent SystemConcentrationObservations
100% DMSO≥ 11 mg/mL (28.28 mM)Sonication may be required for complete dissolution.[1]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 1.19 mg/mL (3.06 mM)Yields a clear solution.
10% DMSO in 90% Corn Oil≥ 1.19 mg/mL (3.06 mM)Yields a clear solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously. If necessary, sonicate the solution in a water bath for short intervals or gently warm it (e.g., to 37°C) until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the desired volume of complete cell culture medium to 37°C.

  • Dilution: To minimize precipitation, it is recommended to perform a serial dilution.

    • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in serum-free medium or PBS. For example, dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution.

    • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed complete medium dropwise while gently swirling the flask or plate. Ensure the final DMSO concentration is below 0.5%.

  • Mixing: Immediately after adding the compound, gently mix the culture vessel to ensure a homogenous distribution.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to the cells.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Solubility Issues

The following diagram outlines a logical workflow for troubleshooting common solubility problems encountered with this compound.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solutions cluster_3 Outcome start Precipitation or Cloudiness Observed check_stock Is the stock solution clear? start->check_stock warm_sonicate Warm gently (37°C) and/or sonicate stock solution check_stock->warm_sonicate No dilution_technique Review Dilution Technique check_stock->dilution_technique Yes warm_sonicate->dilution_technique serial_dilution Perform serial dilution dilution_technique->serial_dilution dropwise Add stock dropwise with agitation dilution_technique->dropwise prewarm_media Use pre-warmed media (37°C) dilution_technique->prewarm_media success Clear Solution: Proceed with Experiment serial_dilution->success fail Precipitation Persists: Re-evaluate experimental design serial_dilution->fail dropwise->success dropwise->fail prewarm_media->success prewarm_media->fail lower_conc Lower final this compound concentration lower_conc->success cosolvent Use a co-solvent system (e.g., with PEG) cosolvent->success cyclodextrin Use a solubilizing agent (e.g., SBE-β-CD) cyclodextrin->success fail->lower_conc fail->cosolvent fail->cyclodextrin

Troubleshooting workflow for this compound solubility.

This compound Signaling Pathway

This compound acts as an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in development, metabolism, and cancer. By inhibiting LRH-1, this compound modulates the expression of various downstream target genes.

G cluster_0 This compound Action cluster_1 Nuclear Receptor cluster_2 Downstream Effects cluster_3 Cellular Outcomes ML180 This compound LRH1 LRH-1 (NR5A2) ML180->LRH1 Inhibits CellCycle ↓ Cyclin D1 & Cyclin E1 LRH1->CellCycle Regulates Aromatase ↓ CYP19 (Aromatase) LRH1->Aromatase Regulates GATA ↓ GATA3 & GATA4 LRH1->GATA Regulates Wnt Inhibition of Wnt/β-catenin pathway LRH1->Wnt Interacts with MAPK Inhibition of MAPK pathway (via ↓LCN2) LRH1->MAPK Activates Proliferation ↓ Cell Proliferation CellCycle->Proliferation Aromatase->Proliferation Wnt->Proliferation Inflammation ↓ Inflammation MAPK->Inflammation

This compound mechanism of action and signaling pathway.

This diagram illustrates that this compound inhibits LRH-1, leading to the downregulation of key target genes involved in cell cycle progression (Cyclin D1, Cyclin E1), steroidogenesis (CYP19/Aromatase), and development (GATA3, GATA4).[4][5] Furthermore, this compound's inhibition of LRH-1 interferes with the Wnt/β-catenin and MAPK signaling pathways, ultimately resulting in reduced cell proliferation and inflammation.[6][7][8]

References

Technical Support Center: Optimizing ML-180 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of ML-180.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1; NR5A2).[1][2] It has an IC50 of 3.7 μM for LRH-1 and is inactive against the closely related Steroidogenic Factor-1 (SF-1; NR5A1).[1] By acting as an inverse agonist, this compound represses the constitutive activity of LRH-1, leading to a decrease in the expression of its downstream target genes.[1][2]

Q2: What is a known effective in vivo dose of this compound from the literature?

A previously reported in vivo study demonstrated that daily intraperitoneal (i.p.) injections of 30 mg/kg of this compound for 10 days resulted in a statistically significant decrease in the mRNA levels of LRH-1 and its target gene SHP in the adrenal glands and pancreatic tissue of mice.[1]

Q3: How can I determine the optimal in vivo dose of this compound for my specific animal model and disease indication?

Since the optimal dose can vary between different animal models and disease contexts, it is recommended to perform a dose-ranging study. This typically involves a step-wise approach:

  • Initial Dose Estimation: You can start by estimating a dose based on the in vitro effective concentrations. A general guideline is to aim for a plasma concentration in vivo that is 5 to 10 times the in vitro IC50 value.[3]

  • Maximum Tolerated Dose (MTD) Study: Before conducting efficacy studies, it is crucial to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[4] This is often determined by a dose escalation study where cohorts of animals receive increasing doses of this compound, and are monitored for signs of toxicity, such as weight loss, behavioral changes, or other adverse effects.

  • Dose-Response Efficacy Study: Once the MTD is established, a dose-response study should be conducted to identify the lowest dose that achieves the desired therapeutic effect. This involves treating animal cohorts with a range of doses below the MTD and evaluating relevant pharmacodynamic markers (e.g., target gene expression) and efficacy endpoints.

Q4: What are some common challenges I might face when working with this compound in vivo?

As with many small molecule inhibitors, you may encounter issues related to:

  • Solubility: this compound is soluble in DMSO.[2] For in vivo administration, it is crucial to prepare a formulation that is both soluble and non-toxic. Sonication may be recommended to aid dissolution.[2] It is important to keep the final concentration of DMSO low in the administered formulation to avoid solvent toxicity.

  • Compound Stability: Ensure proper storage of this compound to maintain its activity. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month under nitrogen.[1]

  • Off-Target Effects: While this compound is reported to be selective for LRH-1 over SF-1, it is good practice to include appropriate controls in your experiments to assess potential off-target effects. This could involve using a structurally unrelated inhibitor for the same target or evaluating the effects of this compound in a model system that does not express LRH-1.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lack of Efficacy Insufficient dose or target engagement.- Perform a dose-escalation study to ensure you are within the therapeutic window. - Assess target engagement by measuring the expression of LRH-1 and its downstream target genes (e.g., SHP, Cyclin D1, Cyclin E1) in your target tissue.[1] - Consider the pharmacokinetic properties of this compound in your model, as bioavailability and metabolism can affect efficacy.
Toxicity Observed at Predicted Efficacious Dose The therapeutic window is narrow in your model.- Re-evaluate the Maximum Tolerated Dose (MTD) in your specific animal strain and under your experimental conditions. - Consider alternative dosing schedules (e.g., less frequent administration) or a different route of administration.
Inconsistent Results Between Experiments Variability in compound formulation or administration.- Ensure consistent preparation of the this compound formulation for each experiment. - Standardize the administration technique to minimize variability between animals. - Monitor the health and stress levels of the animals, as these can influence experimental outcomes.
Poor Solubility of this compound in Vehicle Inappropriate vehicle for the desired concentration.- While DMSO is the primary solvent, for in vivo use, a co-solvent system may be necessary to achieve the desired concentration in a tolerable injection volume. - Consult formulation guides for small molecules for suitable non-toxic vehicles for your chosen route of administration.

Data Presentation

Table 1: Summary of In Vitro and In Vivo Data for this compound

Parameter Value Reference
Target Liver Receptor Homolog-1 (LRH-1; NR5A2)[1][2]
Mechanism of Action Inverse Agonist[1][2]
In Vitro IC50 3.7 μM[1][2]
In Vitro Cell Proliferation EC50 (Huh-7 cells) ~2.8 μM[1]
Reported In Vivo Dose 30 mg/kg, intraperitoneal (i.p.), daily for 10 days[1]
Reported In Vivo Effect Decreased LRH-1 and SHP mRNA in adrenal glands and pancreas[1]
Solubility 11 mg/mL in DMSO (28.28 mM)[2]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound

  • Animal Model: Select the appropriate rodent model (e.g., mice or rats) relevant to your research.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to several groups (e.g., 5 groups of 3-5 animals each), including a vehicle control group.

  • Dose Preparation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline) to the desired final concentrations. The final DMSO concentration should be kept to a minimum (ideally <10%).

  • Dose Escalation: Administer single doses of this compound to each group using the intended route of administration (e.g., i.p.). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80, 160 mg/kg).

  • Monitoring: Observe the animals daily for a set period (e.g., 14 days) for any signs of toxicity, including but not limited to:

    • Changes in body weight (measure daily)

    • Changes in food and water intake

    • Behavioral changes (e.g., lethargy, agitation)

    • Clinical signs of distress (e.g., ruffled fur, abnormal posture)

  • MTD Definition: The MTD is typically defined as the highest dose that does not result in significant morbidity, mortality, or a body weight loss of more than 15-20%.

Protocol 2: In Vivo Efficacy and Pharmacodynamic Study

  • Animal Model: Use the same animal model as in the MTD study, ideally a disease model relevant to your research question.

  • Group Allocation: Randomly assign animals to multiple groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound below the determined MTD.

  • Dosing: Administer this compound or vehicle according to the desired dosing schedule (e.g., daily i.p. injections).

  • Efficacy Assessment: Monitor the primary efficacy endpoints of your study (e.g., tumor growth, inflammatory markers, etc.) throughout the treatment period.

  • Pharmacodynamic Assessment: At the end of the study, collect relevant tissues to assess target engagement. This can be done by:

    • Quantitative PCR (qPCR): Measure the mRNA levels of LRH-1 and its downstream target genes (e.g., SHP, CYP19A1, GATA3, GATA4, CCND1, CCNE1).

    • Western Blot or Immunohistochemistry: Measure the protein levels of LRH-1.

  • Data Analysis: Analyze the data to determine the dose-response relationship for both the efficacy and pharmacodynamic endpoints.

Mandatory Visualization

LRH1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects LRH1 LRH-1 (NR5A2) DNA Target Gene Promoters LRH1->DNA Binds to response elements Corepressors Corepressors LRH1->Corepressors Recruits upon This compound binding Transcription Gene Transcription DNA->Transcription Regulates Coactivators Coactivators Coactivators->LRH1 Basal Activation CyclinD1 Cyclin D1/E1 Transcription->CyclinD1 Decreased Expression SHP SHP Transcription->SHP Decreased Expression CYP19A1 Aromatase (CYP19A1) Transcription->CYP19A1 Decreased Expression ML180 This compound ML180->LRH1 Inverse Agonist Dose_Optimization_Workflow cluster_preclinical Preclinical Evaluation cluster_steps Key Steps InVitro In Vitro Studies (IC50, EC50) Dose_Estimation Initial Dose Estimation InVitro->Dose_Estimation MTD_Study Maximum Tolerated Dose (MTD) Study Dose_Estimation->MTD_Study Step1 1. Estimate starting dose based on in vitro data. Efficacy_Study Dose-Response Efficacy Study MTD_Study->Efficacy_Study Step2 2. Determine the highest non-toxic dose. Optimal_Dose Optimal In Vivo Dose Efficacy_Study->Optimal_Dose Step3 3. Identify the lowest effective dose. Step4 4. Select dose for further studies.

References

Technical Support Center: ML-180 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the on-target and potential off-target effects of ML-180, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1] It binds to LRH-1 and reduces its transcriptional activity.

Q2: What is the reported potency of this compound on LRH-1?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 3.7 μM for LRH-1 in biochemical assays.[1]

Q3: Is there any information on the selectivity of this compound?

A3: this compound has been shown to be selective for LRH-1 over the closely related nuclear receptor Steroidogenic Factor-1 (SF-1, NR5A1), for which the IC50 is greater than 10 μM. However, a comprehensive screening of this compound against a broad panel of kinases and other off-targets is not publicly available. Researchers should perform their own selectivity profiling to fully characterize its off-target effects in their experimental system.

Q4: What are the known on-target effects of this compound in cells?

A4: As an LRH-1 inverse agonist, this compound has been shown to downregulate the expression of LRH-1 target genes. For example, it can inhibit the expression of Cyclin D1 and Cyclin E1, which are involved in cell cycle progression.[2]

Q5: To which chemical class does this compound belong, and are there known class-wide off-target effects?

A5: While the specific chemical class of this compound is not extensively discussed in the provided search results, if it belongs to a class like xanthine (B1682287) derivatives, researchers should be aware of potential class-wide off-target effects. Xanthine derivatives are known to sometimes interact with phosphodiesterases (PDEs) and adenosine (B11128) receptors.[3][4][5][6] However, direct evidence of this compound acting on these targets is not available and would require experimental confirmation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent IC50 values between experiments. - Cell passage number and health.- Variation in reagent preparation.- Inconsistent incubation times.- Use cells within a consistent and low passage number range.- Prepare fresh reagents and use a master mix for additions.- Ensure precise timing for all incubation steps.
High background in luciferase reporter assays. - High basal activity of the reporter construct.- Sub-optimal transfection efficiency.- Reagent quality.- Optimize the amount of reporter plasmid transfected.- Use a co-transfected control vector (e.g., Renilla luciferase) for normalization.[7]- Ensure luciferase substrates are fresh and protected from light.[7]
This compound precipitates in aqueous buffer. - Poor aqueous solubility.- Prepare a high-concentration stock solution in 100% DMSO.- Ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells, including controls.- Gentle warming or sonication of the stock solution may aid dissolution, but should be used with caution to avoid compound degradation.
Observed effects are not consistent with LRH-1 inhibition. - Potential off-target effects.- Cell line may not express functional LRH-1.- Perform a rescue experiment by overexpressing LRH-1 to see if the phenotype is reversed.- Validate LRH-1 expression in your cell line by qPCR or Western blot.- Consider performing a broader off-target screening assay.
Cell death observed at concentrations intended for LRH-1 inhibition. - Cytotoxicity of the compound.- High solvent (DMSO) concentration.- Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration of this compound.- Ensure the final DMSO concentration is well-tolerated by your cell line (typically <0.1% for sensitive cells).[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Potency and Selectivity of this compound

TargetAssay TypeIC50Reference
LRH-1 (NR5A2)Biochemical Assay3.7 μM[1]
SF-1 (NR5A1)Biochemical Assay> 10 μM[1]

Experimental Protocols

Protocol 1: LRH-1 Luciferase Reporter Gene Assay

This protocol is designed to measure the inverse agonist activity of this compound on LRH-1 transcriptional activity.

Materials:

  • HEK293T cells

  • LRH-1 expression plasmid

  • LRH-1 responsive firefly luciferase reporter plasmid (e.g., containing tandem LRH-1 response elements)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • This compound

  • DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the LRH-1 expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control. A typical concentration range to test would be from 0.1 µM to 50 µM.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for Cyclin D1 Downregulation

This protocol details the detection of Cyclin D1 protein levels in cells treated with this compound.

Materials:

  • Cells of interest (e.g., a cell line expressing LRH-1)

  • This compound

  • DMSO

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cyclin D1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 5-10 µM) or DMSO for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing for Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin D1 band intensity to the loading control.

Protocol 3: MTT Cell Viability Assay

This protocol is used to assess the potential cytotoxicity of this compound.[8][9]

Materials:

  • Cells of interest

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) and a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

LRH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK) GF_Receptor->Signaling_Cascade LRH1 LRH-1 Signaling_Cascade->LRH1 Activates Cyclin_D1_E1_Gene Cyclin D1/E1 Gene LRH1->Cyclin_D1_E1_Gene Promotes Transcription ML180 This compound ML180->LRH1 Inhibits Cell_Cycle_Progression G1/S Phase Progression Cyclin_D1_E1_Gene->Cell_Cycle_Progression Leads to

Caption: Simplified signaling pathway of LRH-1 and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_off_target Off-Target Profiling cluster_analysis Data Analysis Biochemical_Assay Biochemical Assay (e.g., Luciferase Reporter) IC50_Determination IC50/EC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Cyclin D1) Cell_Based_Assay->IC50_Determination Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Toxicity_Assessment Toxicity Assessment Cell_Viability_Assay->Toxicity_Assessment Kinase_Panel Kinase Panel Screen Selectivity_Profile Selectivity Profile Analysis Kinase_Panel->Selectivity_Profile Safety_Panel Safety Pharmacology Panel Safety_Panel->Selectivity_Profile IC50_Determination->Selectivity_Profile

Caption: General experimental workflow for characterizing this compound's activity and selectivity.

Troubleshooting_Logic Start Unexpected Experimental Result Check_On_Target Is the effect LRH-1 dependent? Start->Check_On_Target Check_Viability Is there unexpected cytotoxicity? Start->Check_Viability Off_Target_Hypothesis Hypothesize Off-Target Effect Check_On_Target->Off_Target_Hypothesis No On_Target_Issue Investigate On-Target Assay (e.g., LRH-1 expression, reporter construct) Check_On_Target->On_Target_Issue Yes Check_Viability->Off_Target_Hypothesis No Cytotoxicity_Issue Optimize Compound Concentration and Vehicle Control Check_Viability->Cytotoxicity_Issue Yes Perform_Selectivity_Screen Perform Selectivity Screen (Kinase Panel, etc.) Off_Target_Hypothesis->Perform_Selectivity_Screen Validate_Off_Target Validate Putative Off-Target Perform_Selectivity_Screen->Validate_Off_Target

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: ML-Series Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The topic "ML-180" in the context of the USP1 enzyme and DNA damage repair appears to be a point of confusion in scientific literature and commercial listings. This compound is formally recognized as an inverse agonist of the nuclear receptor LRH-1. The compound relevant to the inhibition of the USP1-UAF1 deubiquitinase complex in the Fanconi Anemia (FA) DNA repair pathway is ML323 . This guide will focus on ML323 to align with the scientific context of the requested signaling pathways and experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is ML323 and what is its mechanism of action?

ML323 is a potent, reversible, and allosteric inhibitor of the Ubiquitin-Specific Protease 1 (USP1)–UAF1 (USP1-Associated Factor 1) complex.[1][2] USP1 is a deubiquitinase enzyme critical for DNA repair. It removes monoubiquitin from key proteins, primarily FANCD2 (Fanconi Anemia Complementation Group D2) and PCNA (Proliferating Cell Nuclear Antigen).[3][4][5] By inhibiting USP1, ML323 prevents the deubiquitination of these targets. This "traps" them in their active, ubiquitinated state, which enhances DNA repair pathway signaling and can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as those deficient in BRCA1/2.[5]

Q2: Why is preventing ML323 degradation crucial for my experiments?

Preventing the degradation of ML323 is critical for ensuring experimental reproducibility, accuracy, and the validity of your results. Compound degradation can lead to:

  • Loss of Potency: The actual concentration of the active compound will be lower than intended, leading to diminished or variable biological effects and inaccurate IC50 measurements.

  • Inconsistent Results: Experiments conducted on different days with the same stock solution may yield conflicting data if the compound has degraded over time.

  • Formation of Interfering Byproducts: Degradation products may have off-target effects or interfere with analytical measurements, confounding data interpretation.

Q3: What are the primary factors that cause the degradation of small molecule inhibitors like ML323?

Several environmental factors can contribute to the degradation of chemical compounds:

  • Temperature: Storing solutions at inappropriate temperatures (e.g., room temperature) can accelerate chemical breakdown.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause the compound to precipitate out of solution and can introduce water condensation, which may lead to hydrolysis.

  • Improper Solvents: The choice of solvent is critical. While DMSO is common, long-term stability can vary. Aqueous buffers, especially at non-neutral pH, can rapidly degrade compounds.

  • Light Exposure: Many complex organic molecules are photosensitive and can degrade upon exposure to UV or even ambient light.

  • Oxidation: Exposure to air can lead to oxidation of sensitive functional groups on the molecule.

Troubleshooting Guide

Q1: My experimental results are inconsistent or show no effect from ML323. What should I check first?

When faced with inconsistent or negative results, a systematic check of your compound's integrity is the first step. This flowchart outlines a logical troubleshooting process.

start Inconsistent or No Experimental Effect check_stock 1. Check ML323 Stock Solution - Any visible precipitate? - Stored correctly (-80°C)? - Age of stock solution? start->check_stock prep_fresh 2. Prepare Fresh Stock Solution from Powder check_stock->prep_fresh If any doubt exists re_run 3. Re-run Key Experiment with Fresh Stock prep_fresh->re_run success Problem Solved: Issue was degraded stock. re_run->success Success fail Problem Persists re_run->fail Failure check_cells 4a. Verify Cell System - Is the cell line sensitive to USP1i? - Passage number? Contamination? fail->check_cells check_protocol 4b. Review Protocol - Correct final concentration? - Correct incubation time? - Other reagents fresh? fail->check_protocol check_target 4c. Confirm Target Engagement (Western Blot for p-FANCD2/p-PCNA) fail->check_target

Fig 1. Troubleshooting workflow for ML323 experiments.

Q2: I see precipitate in my DMSO stock solution after thawing. Can I still use it?

Precipitation indicates that the compound has come out of solution. This can be due to the concentration being too high for the storage temperature or potential degradation.

  • Action: Gently warm the vial to 37°C for a few minutes and vortex thoroughly to try and redissolve the compound.

  • Caution: If the precipitate does not fully dissolve, do not use the stock. The effective concentration is unknown and will lead to inaccurate results. It is highly recommended to discard the solution and prepare a fresh stock from solid material.

Q3: How can I definitively test if my ML323 has degraded?

The most reliable method is through analytical chemistry.[6]

  • High-Performance Liquid Chromatography (HPLC): Compare your current stock solution to a newly prepared standard from solid powder. Degradation is indicated by a decrease in the area of the main ML323 peak and the appearance of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can also be used to identify the molecular weights of any degradation products, which can help in understanding the degradation pathway.[7][8]

Data & Protocols

Compound Handling and Storage

Proper handling and storage are paramount to preserving the integrity of ML323.

Form Solvent Storage Temperature Recommended Duration Key Precautions
Solid Powder --20°C (long-term)3 yearsStore desiccated and protected from light.
Stock Solution DMSO-80°C (long-term)Up to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use low-retention tubes.
-20°C (short-term)< 1 monthAliquot to avoid repeated freeze-thaw cycles.
Working Dilution Aqueous Media4°C< 24 hoursPrepare fresh from DMSO stock for each experiment. Avoid storing in aqueous buffers.

Table 1: Summary of recommended storage and handling conditions for ML323. Data synthesized from vendor recommendations and general laboratory best practices.[9][10]

Experimental Protocols

Protocol 1: Preparation and Aliquoting of ML323 Stock Solutions

This workflow minimizes degradation risk during initial preparation.

cluster_prep Preparation cluster_store Storage start 1. Equilibrate solid ML323 to room temperature (in desiccator) weigh 2. Weigh required amount in a sterile microfuge tube start->weigh add_dmso 3. Add anhydrous, sterile-filtered DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve 4. Vortex thoroughly. Use gentle warming (37°C) or sonication if needed to ensure complete dissolution. add_dmso->dissolve aliquot 5. Aliquot into single-use volumes in low-retention tubes dissolve->aliquot label_tubes 6. Clearly label each aliquot (Name, Conc., Date) aliquot->label_tubes flash_freeze 7. Flash freeze aliquots (optional, e.g., in dry ice/EtOH bath) label_tubes->flash_freeze store 8. Store immediately at -80°C, protected from light flash_freeze->store

Fig 2. Workflow for preparing stable ML323 stock solutions.

Protocol 2: High-Level Method for Stability Assessment by HPLC

This protocol provides a framework for comparing an aged sample to a fresh standard.

  • Prepare a Fresh Standard: Accurately prepare a 10 mM stock solution of ML323 in DMSO from solid powder as described in Protocol 1. This will be your "Reference Standard."

  • Sample Preparation:

    • Take an aliquot of your "Test Sample" (the stock solution you are testing for degradation).

    • Dilute both the Reference Standard and the Test Sample to an identical, low concentration (e.g., 50 µM) in an appropriate mobile phase (e.g., Acetonitrile (B52724)/Water mixture).

  • HPLC Analysis:

    • Inject equal volumes of the Reference Standard and the Test Sample onto the HPLC system.

    • Use a C18 column and a suitable gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) as the mobile phase.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for ML323.

  • Data Evaluation:

    • Compare Chromatograms: Overlay the chromatograms from the Reference Standard and the Test Sample.

    • Assess Degradation: Degradation is indicated if the Test Sample shows:

      • A significant decrease (>5-10%) in the area of the main peak corresponding to ML323 compared to the Reference Standard.

      • The appearance of one or more new peaks that are not present in the Reference Standard's chromatogram.

Signaling Pathway

ML323's therapeutic potential comes from its targeted intervention in the Fanconi Anemia (FA) DNA repair pathway.

cluster_pathway Fanconi Anemia Pathway Response to DNA Damage cluster_inhibition Inhibition by ML323 dmg DNA Interstrand Crosslinks (ICLs) fa_core FA Core Complex (E3 Ligase) dmg->fa_core activates id_complex FANCD2-FANCI fa_core->id_complex monoubiquitinates id_ub FANCD2(Ub)-FANCI(Ub) (Active Complex) id_complex->id_ub repair Recruitment of Downstream Repair Factors (e.g., BRCA1/2) id_ub->repair orchestrates usp1 USP1-UAF1 Complex usp1->id_ub deubiquitinates (inactivates) ml323 ML323 ml323->usp1 inhibits

References

Technical Support Center: ML-180 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML-180 to assess cytotoxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as SR1848) is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1][2][3] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity. LRH-1 is a key regulator of genes involved in development, metabolism, and cell proliferation.[4][5][6] By inhibiting LRH-1, this compound can modulate the expression of downstream target genes, leading to effects such as decreased cell proliferation.[1][5]

Q2: What are the known downstream targets of the LRH-1 signaling pathway affected by this compound?

A2: LRH-1 regulates the expression of several genes critical for cell cycle progression and proliferation. This compound, by inhibiting LRH-1, can lead to the downregulation of key target genes such as Cyclin D1 (CCND1) and Cyclin E1 (CCNE1).[1][4][5][6] These cyclins are essential for the G1-S phase transition in the cell cycle. Additionally, LRH-1 is known to interact with the Wnt/β-catenin signaling pathway, co-activating the transcription of pro-proliferative genes like c-Myc.[4][6][7] Therefore, inhibition of LRH-1 by this compound can also impact this pathway.

Q3: What is the expected cytotoxic concentration of this compound in primary cells?

A3: The cytotoxic concentration of this compound can vary significantly depending on the primary cell type and the experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific primary cell model. For reference, in the Huh-7 human hepatoma cell line, this compound has a reported IC50 of 3.7 µM and an EC50 for inhibiting cell proliferation of approximately 2.8 µM.[1] However, primary cells may exhibit different sensitivities.[8]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[3] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is consistent across all conditions and is at a non-toxic level for your primary cells (typically ≤ 0.1%).

Troubleshooting Guides

Q1: I am not observing a dose-dependent cytotoxic effect of this compound on my primary cells. What could be the reason?

A1:

  • Incorrect Concentration Range: The concentrations of this compound used may be too low to induce a cytotoxic response in your specific primary cell type. It is recommended to test a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective range.

  • Cell Health and Density: Ensure your primary cells are healthy and seeded at an optimal density. Unhealthy or low-density cultures may not show a consistent response.

  • Incubation Time: The duration of this compound treatment may be insufficient to induce cytotoxicity. Consider extending the incubation period (e.g., 24, 48, or 72 hours).

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider trying an alternative assay that measures a different aspect of cell health (e.g., metabolic activity vs. membrane integrity).

Q2: My cytotoxicity assay results show high variability between replicates. How can I improve the reproducibility?

A2:

  • Homogeneous Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in the wells.

  • Consistent Compound Addition: Mix the this compound working solutions thoroughly before adding them to the wells to ensure a consistent final concentration.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the compound concentration and affect cell viability. It is advisable to fill the peripheral wells with sterile PBS or medium without cells and use the inner wells for the experiment.

  • Pipetting Accuracy: Use calibrated pipettes and consistent technique to minimize volume variations between wells.

Q3: I am observing significant cell death in my vehicle control (DMSO) wells. What should I do?

A3:

  • DMSO Concentration: The final concentration of DMSO may be too high for your primary cells. Primary cells can be more sensitive to solvents than cell lines. It is recommended to keep the final DMSO concentration at or below 0.1%.

  • DMSO Quality: Use a high-purity, sterile-filtered DMSO. Lower quality DMSO can contain impurities that are toxic to cells.

  • Cell Sensitivity: Some primary cell types are inherently more sensitive to DMSO. If lowering the concentration is not feasible, you may need to explore alternative solvents, although this may require re-evaluating the solubility of this compound.

Q4: The results from different cytotoxicity assays (e.g., MTT vs. LDH) are conflicting. Why is this happening?

A4:

  • Different Assay Principles: Different cytotoxicity assays measure distinct cellular parameters. For instance, the MTT assay measures mitochondrial metabolic activity, which can be an indicator of cell viability, while the LDH assay measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, indicating cell death. A compound like this compound might inhibit cell proliferation (affecting metabolic activity over time) without causing immediate cell lysis (membrane damage).

  • Timing of Measurement: The kinetics of different cytotoxic events can vary. For example, a decrease in metabolic activity might be detectable earlier than a loss of membrane integrity. It is important to consider the mechanism of action of this compound and the timeline of its effects when choosing an assay and an endpoint.

Quantitative Data

The following table summarizes the reported inhibitory concentrations of this compound in a human cancer cell line. Note: These values should be used as a reference only. It is imperative for researchers to determine the IC50/EC50 values in their specific primary cell models.

CompoundCell LineAssay TypeParameterValue
This compoundHuh-7 (Human Hepatoma)Biochemical AssayIC503.7 µM[1]
This compoundHuh-7 (Human Hepatoma)Cell ProliferationEC50~2.8 µM[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the effect of this compound on the metabolic activity of primary cells.

Materials:

  • Primary cells

  • Appropriate culture medium for the primary cells

  • This compound

  • DMSO (high purity, sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Allow the cells to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Primary cells and culture medium

  • This compound and DMSO

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls as per the LDH kit instructions:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.

    • Background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's manual, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings from the experimental, spontaneous release, and maximum release wells.

Protocol 3: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells and culture medium

  • This compound and DMSO

  • 6-well or 12-well cell culture plates

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed primary cells in larger format plates (e.g., 6-well) and treat with this compound as described previously.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA, followed by neutralization).

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently mix.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare Primary Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_treatment Add this compound to Cells seed_plate->add_treatment prep_ml180 Prepare Serial Dilutions of this compound prep_ml180->add_treatment incubate Incubate for 24, 48, or 72h add_treatment->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh annexin Annexin V/PI Assay incubate->annexin read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate annexin->read_plate Flow Cytometry calc_ic50 Calculate % Viability and IC50 read_plate->calc_ic50

Caption: Experimental workflow for this compound cytotoxicity assessment.

lrh1_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt Ligand destruction_complex Destruction Complex (GSK-3β, APC, Axin) wnt->destruction_complex Inhibits beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc destruction_complex->beta_catenin Degradation lrh1 LRH-1 cyclin_d1 Cyclin D1 (CCND1) lrh1->cyclin_d1 Co-activates cyclin_e1 Cyclin E1 (CCNE1) lrh1->cyclin_e1 c_myc c-Myc lrh1->c_myc Co-activates ml180 This compound ml180->lrh1 Inverse Agonist tcf4 TCF4 beta_catenin_nuc->cyclin_d1 beta_catenin_nuc->c_myc proliferation Cell Proliferation cyclin_d1->proliferation cyclin_e1->proliferation c_myc->proliferation

Caption: LRH-1 signaling pathway and this compound inhibition.

References

Improving the efficacy of ML-180 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ML-180, a potent inverse agonist of the Liver Receptor Homolog 1 (LRH-1). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to improve the efficacy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target? A1: this compound (also known as SR1848) is a potent and selective small molecule inverse agonist of the orphan nuclear receptor, Liver Receptor Homolog 1 (LRH-1; NR5A2).[1][2][3] As an inverse agonist, it reduces the constitutive activity of LRH-1.

Q2: What is the established mechanism of action for this compound? A2: this compound binds to LRH-1 and represses its signaling activity. This leads to a rapid, dose-dependent decrease in the mRNA expression of LRH-1 itself and its downstream target genes, such as Cyclin D1, Cyclin E1, CYP19, GATA3, and GATA4.[1] Its inhibitory action on cyclins can lead to diminished cell proliferation in LRH-1-dependent cancer cells.[1][2]

Q3: What is the selectivity profile of this compound? A3: this compound is highly selective for LRH-1 (NR5A2) over the closely related steroidogenic factor-1 (SF-1; NR5A1). The concentration required to inhibit SF-1 is significantly higher than for LRH-1 (IC50 >10 µM for SF-1 vs. 3.7 µM for LRH-1).[1][3]

Q4: What are the recommended storage and handling conditions for this compound? A4: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month, preferably under nitrogen gas.[1]

Q5: How should I prepare this compound for in vitro and in vivo experiments? A5: For in vitro use, this compound can be dissolved in DMSO; sonication is recommended to ensure complete dissolution.[2] For in vivo studies, various formulations can be prepared, such as a mixture of DMSO, PEG300, Tween 80, and saline, or by using vehicles like corn oil or 20% SBE-β-CD in saline.[1][2]

Troubleshooting Guide

Q1: I am observing precipitation of this compound in my cell culture medium. How can I resolve this? A1: Precipitation is often due to poor solubility in aqueous solutions.

  • Ensure Complete Dissolution: Make sure your initial DMSO stock is fully dissolved. Sonication is recommended for this purpose.[2]

  • Use Fresh Dilutions: Prepare working dilutions from your DMSO stock immediately before use. Avoid storing this compound at low concentrations in aqueous buffers for extended periods.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and non-toxic to your cells. Run a vehicle-only control to confirm.

  • Pre-warm Medium: Adding the this compound working solution to pre-warmed culture medium can sometimes help maintain solubility.

Q2: this compound is not showing the expected inhibitory effect on my target cells. What should I check? A2: Lack of efficacy can stem from several factors related to the compound, the experimental setup, or the biological model.

  • Verify LRH-1 Expression: Confirm that your cell line expresses LRH-1 at a functional level. This compound's anti-proliferative effects are LRH-1 dependent.[1]

  • Optimize Concentration and Time: Perform a dose-response (e.g., 0.5 µM to 10 µM) and time-course (e.g., 2, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line and endpoint.[1]

  • Confirm Compound Integrity: Ensure the compound has been stored correctly to prevent degradation.[1] If in doubt, test its activity in a positive control cell line known to be sensitive to this compound (e.g., Huh-7 or HepG2 hepatic cells).[1]

  • Consider Cell-Type Specificity: this compound has shown cell-type specific effects. For example, it significantly inhibits cyclin expression in hepatic cells but has little effect in SK-OV-3 cells.[1][2] Your cell model may be non-responsive.

Q3: I am observing significant cytotoxicity at my target concentration. What can I do? A3: Unintended toxicity can mask the specific effects of the inhibitor.

  • Perform a Cytotoxicity Assay: Determine the concentration at which this compound becomes toxic to your cells (the EC50 for proliferation in Huh-7 cells is approximately 2.8 µM).[1] Try to work at concentrations below the toxic threshold.

  • Run a Vehicle Control: High concentrations of the solvent (e.g., DMSO) can be toxic. Always include a vehicle-only control to distinguish compound toxicity from solvent effects.

  • Reduce Incubation Time: Shorter exposure times may be sufficient to observe the inhibition of LRH-1 signaling without causing widespread cell death. For instance, a 2-hour treatment can significantly decrease mRNA levels of LRH-1 targets.[1]

Q4: How can I be sure the effects I'm observing are specific to LRH-1 inhibition and not off-target effects? A4: Good experimental design is key to demonstrating on-target activity.

  • Use a Genetic Approach: The most rigorous control is to use an LRH-1 knockout or knockdown (siRNA/shRNA) version of your cell line. A specific on-target effect should be absent in cells lacking the target protein.

  • Perform Rescue Experiments: If possible, see if the phenotype induced by this compound can be "rescued" by overexpressing a modified, inhibitor-resistant version of LRH-1.

  • Use the Lowest Effective Concentration: Titrate down your this compound concentration to the lowest level that still produces the desired biological effect to minimize the risk of engaging off-targets.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published data.

ParameterTarget/Cell LineValueReference(s)
IC50 LRH-1 (NR5A2)3.7 µM[1][2][3]
IC50 SF-1 (NR5A1)>10 µM[1][3]
EC50 Cell Proliferation (48h)~2.8 µM[1]
Effective Concentration Inhibition of Cyclin D1/E1 (24h)0.5 - 5 µM[1][2]
Effective Concentration Repression of LRH-1 mRNA (24h)0.5 - 5 µM[1]
Effective Concentration Repression of LRH-1 target mRNA (2h)5 µM[1]
Effective In Vivo Dose Decrease of LRH-1/SHP mRNA30 mg/kg (i.p., daily)[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT)

This protocol describes a method to assess the effect of this compound on the proliferation of adherent cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a 10 mM DMSO stock. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 20 µM). Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Proliferation Measurement: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as percent viability versus log[this compound concentration] to determine the EC50 value.

Protocol 2: Quantitative RT-PCR for Target Gene Expression

This protocol details how to measure changes in the mRNA levels of LRH-1 and its downstream targets.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 5 µM) or a vehicle control for a specified time (e.g., 2 or 24 hours).[1]

  • RNA Extraction: Wash cells with PBS, then lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit. Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA.

  • RNA Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should include cDNA template, forward and reverse primers for the gene of interest (e.g., LRH-1, CCND1, CCNE1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix. Include no-template controls.

  • qPCR Run: Run the plate on a real-time PCR machine using a standard thermal cycling program.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control group.

Visualizations

ML180_Mechanism_of_Action ML180 This compound LRH1 LRH-1 (NR5A2) Nuclear Receptor ML180->LRH1 Transcription Gene Transcription LRH1->Transcription Genes Downstream Target Genes (Cyclin D1/E1, CYP19, etc.) Transcription->Genes Proliferation Cell Proliferation Genes->Proliferation

Caption: this compound acts as an inverse agonist, inhibiting LRH-1 activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (e.g., 6-well or 96-well plate) C 3. Treat Cells with this compound and Vehicle Control A->C B 2. Prepare this compound Dilutions (Dose-Response Series) B->C D 4. Incubate (e.g., 2h for RNA, 48h for Proliferation) C->D E 5a. Harvest for RNA/Protein (qRT-PCR / Western Blot) D->E F 5b. Perform Viability Assay (MTS / MTT) D->F G 6. Analyze & Plot Data (Relative Expression / EC50 Curve) E->G F->G

Caption: Workflow for assessing this compound efficacy on cells in vitro.

Troubleshooting_Logic Start Inconsistent or No Effect Observed with this compound Q1 Is LRH-1 expressed in your cell model? Start->Q1 A1_Yes Check dose & time course. Optimize concentration. Q1->A1_Yes Yes A1_No Select a different model. This compound is LRH-1 dependent. Q1->A1_No No Q2 Is compound precipitating in the media? A1_Yes->Q2 A2_Yes Re-prepare stock with sonication. Use fresh dilutions. Q2->A2_Yes Yes A2_No Verify compound integrity. Test on positive control cells. Q2->A2_No No Q3 Is unexpected toxicity observed? A2_No->Q3 A3_Yes Lower concentration. Check vehicle toxicity. Q3->A3_Yes Yes A3_No Consider off-target effects. Use genetic controls (KO/KD). Q3->A3_No No

Caption: A logical flow diagram for troubleshooting this compound experiments.

References

Technical Support Center: Overcoming Resistance to ML-180 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-180, a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1; NR5A2).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as SR1848) is a potent inverse agonist of LRH-1, with a reported IC50 of 3.7 μM.[1] It functions by inhibiting the transcriptional activity of LRH-1, a nuclear receptor implicated in the progression of various cancers, including those of the breast, pancreas, and colon. LRH-1 regulates the expression of genes involved in cell proliferation, such as cyclin D1 and cyclin E1.[1] By inhibiting LRH-1, this compound can lead to decreased expression of these target genes, thereby impeding cancer cell growth.[1]

2. My cancer cells are showing resistance to this compound. What are the potential mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to targeted therapies in cancer can arise through several general mechanisms:

  • Alterations in the Drug Target: Mutations in the NR5A2 gene, which encodes LRH-1, could potentially alter the drug-binding pocket, reducing the affinity of this compound for its target.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of LRH-1 by upregulating alternative signaling pathways that promote proliferation and survival. Given LRH-1's interaction with the Wnt/β-catenin pathway, upregulation of this pathway could be a potential resistance mechanism.[2][3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Drug Metabolism: Cancer cells may develop the ability to metabolize and inactivate this compound more efficiently.

  • Epigenetic Modifications: Changes in the epigenetic landscape could lead to altered expression of LRH-1 or other genes that influence the cellular response to this compound.

3. I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

Inconsistent results in cell viability assays can stem from several factors:

  • This compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure that the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) to avoid solvent toxicity. Prepare fresh dilutions of this compound for each experiment, as the stability of the compound in aqueous media over long periods may be limited. Sonication is recommended to aid in dissolving the compound.[1]

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of a viability assay. Ensure consistent cell seeding across all wells and experiments.

  • Assay Incubation Time: The optimal incubation time with this compound will vary depending on the cell line and the biological question. A time-course experiment is recommended to determine the ideal endpoint.

  • Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the results.

4. What are the known off-target effects of this compound?

The provided search results do not contain specific information on the off-target effects of this compound. As with any small molecule inhibitor, it is possible that this compound interacts with other cellular proteins besides LRH-1. To investigate potential off-target effects, consider performing experiments in LRH-1 knockout or knockdown cells. If this compound still exerts a biological effect in the absence of its intended target, this would suggest off-target activity.

Troubleshooting Guides

Guide 1: Investigating Reduced this compound Potency (High IC50 Value)
Observation Potential Cause Troubleshooting Steps
Higher than expected IC50 value for this compound in a sensitive cell line.Compound Integrity: Degradation or precipitation of this compound.- Purchase this compound from a reputable supplier. - Prepare fresh stock solutions in DMSO and store them appropriately (powder at -20°C for up to 3 years, in solvent at -80°C for up to 1 year).[1] - When diluting in aqueous media, use immediately and avoid repeated freeze-thaw cycles.
Cell Line Health: Cells are unhealthy or have a slow growth rate.- Ensure cells are in the logarithmic growth phase. - Regularly check for mycoplasma contamination. - Use a consistent and appropriate cell seeding density.
Assay Conditions: Suboptimal assay parameters.- Optimize the incubation time with this compound. - Verify the accuracy of your serial dilutions. - Ensure proper mixing of reagents.
Guide 2: Confirming LRH-1 Inhibition
Observation Potential Cause Troubleshooting Steps
No significant decrease in the expression of known LRH-1 target genes (e.g., Cyclin D1, Cyclin E1, SHP) after this compound treatment.Ineffective this compound Concentration: The concentration of this compound used is too low to inhibit LRH-1 in your specific cell line.- Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting LRH-1 target gene expression.
Cell Line Specificity: Some cell lines may be less dependent on LRH-1 for the expression of certain genes.- Confirm LRH-1 expression in your cell line of interest using qPCR or Western blotting. - Test a panel of different cancer cell lines to identify a responsive model.
Technical Issues with qPCR: Problems with RNA extraction, cDNA synthesis, or the qPCR reaction itself.- Verify the quality and integrity of your RNA. - Use validated primers for your target genes and housekeeping genes. - Include appropriate controls in your qPCR experiment (e.g., no-template control, no-reverse-transcriptase control).

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Luciferase Reporter Assay to Measure LRH-1 Transcriptional Activity

Materials:

  • HEK293T or other suitable host cell line

  • LRH-1 expression vector

  • Luciferase reporter vector containing LRH-1 response elements

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.

  • Transfection: Co-transfect the cells with the LRH-1 expression vector and the luciferase reporter vector using a suitable transfection reagent. A co-transfection with a Renilla luciferase vector can be used for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a Renilla luciferase vector was used, measure its activity for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the this compound concentration to determine the effect of the compound on LRH-1 transcriptional activity.

Visualizations

Signaling Pathways

LRH-1 Signaling and Potential Resistance cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Potential Resistance Mechanisms This compound This compound LRH-1 LRH-1 This compound->LRH-1 inhibition Cyclin D1/E1 Cyclin D1/E1 LRH-1->Cyclin D1/E1 transcription Cell Proliferation Cell Proliferation Cyclin D1/E1->Cell Proliferation Bypass Pathway (e.g., Wnt/β-catenin) Bypass Pathway (e.g., Wnt/β-catenin) Bypass Pathway (e.g., Wnt/β-catenin)->Cell Proliferation Drug Efflux (ABC Transporters) Drug Efflux (ABC Transporters) Drug Efflux (ABC Transporters)->this compound efflux Target Mutation (NR5A2) Target Mutation (NR5A2) Experimental Workflow for Investigating this compound Resistance cluster_0 Initial Characterization cluster_1 Resistance Development cluster_2 Mechanism Investigation Sensitive Cell Line Sensitive Cell Line IC50 Determination (MTT Assay) IC50 Determination (MTT Assay) Sensitive Cell Line->IC50 Determination (MTT Assay) Long-term this compound Treatment Long-term this compound Treatment IC50 Determination (MTT Assay)->Long-term this compound Treatment Resistant Cell Line Resistant Cell Line Long-term this compound Treatment->Resistant Cell Line qPCR (LRH-1 target genes) qPCR (LRH-1 target genes) Resistant Cell Line->qPCR (LRH-1 target genes) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Resistant Cell Line->Western Blot (Signaling Proteins) Sequencing (NR5A2 gene) Sequencing (NR5A2 gene) Resistant Cell Line->Sequencing (NR5A2 gene)

References

ML-180 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of ML-180, a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1 or NR5A2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and best practices to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a potent inverse agonist of the nuclear receptor LRH-1 (NR5A2), with an IC50 of 3.7 μM.[1] Its primary mechanism of action involves the inhibition of LRH-1-dependent gene transcription. It achieves this by binding to the receptor and promoting a conformational change that leads to the recruitment of corepressors to LRH-1 target gene promoters, thereby inhibiting the expression of genes involved in cell proliferation and steroidogenesis. Specifically, this compound has been shown to inhibit the expression of cyclin D1 and cyclin E1.[1]

Q2: What are the recommended cell lines for studying the effects of this compound?

The choice of cell line is critical for observing the desired effects of this compound. Cell lines with high endogenous expression of LRH-1 are recommended. Examples of suitable cell lines include:

  • HepG2 (Human Liver Cancer): This cell line is commonly used to study LRH-1 function in the context of liver metabolism and cancer.

  • Huh-7 (Human Liver Cancer): Another well-established liver cancer cell line with significant LRH-1 expression.

  • COV434 (Human Granulosa Cell Tumor): Relevant for studying the role of LRH-1 in ovarian function and cancer.

  • SW480 (Human Colon Adenocarcinoma): Can be used to investigate the effects of LRH-1 in colon cancer.

It is always recommended to verify LRH-1 expression levels in your chosen cell line by Western blot or qPCR before initiating experiments.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

  • Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 3.89 mg of this compound (Molecular Weight: 388.89 g/mol ) in 1 ml of DMSO. Briefly vortex and sonicate if necessary to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution should be stable for several months. Avoid repeated exposure to light.

Q4: What are the typical working concentrations for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay. However, a general starting range is between 1 µM and 10 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of this compound.

Potential Cause Troubleshooting Step
Low LRH-1 expression in the cell line. Confirm LRH-1 protein and mRNA expression levels in your cell line using Western blot and qPCR, respectively. Compare to a positive control cell line known to express high levels of LRH-1.
Degradation of this compound. Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C in aliquots, protected from light).
Incorrect working concentration. Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your cell line and assay.
Insufficient incubation time. Optimize the incubation time. For gene expression studies, a time course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
Cell culture conditions. Ensure consistent cell passage number, confluency, and media composition, as these can influence cellular responses.
Assay sensitivity. Verify that your assay is sensitive enough to detect the expected changes. Use appropriate positive and negative controls for the assay itself.

Issue 2: High levels of cell death or cytotoxicity observed.

Potential Cause Troubleshooting Step
This compound concentration is too high. Perform a toxicity assay (e.g., MTT or MTS assay) to determine the cytotoxic concentration range for your cell line. Use concentrations below the toxic threshold for your functional assays.
Off-target effects. While this compound is a specific LRH-1 inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Consider using a structurally different LRH-1 inhibitor as a control to confirm that the observed phenotype is LRH-1 dependent.[2][3]
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that the vehicle control group is treated with the same concentration of DMSO.

Issue 3: Variability between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent cell seeding. Ensure uniform cell seeding density across all wells and plates. Use a hemocytometer or an automated cell counter for accurate cell counting.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents, including this compound.
Edge effects in multi-well plates. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Inconsistent incubation conditions. Ensure uniform temperature, humidity, and CO2 levels in the incubator.

Experimental Protocols and Best Practices

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO only).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for LRH-1 and Downstream Targets

This protocol is to verify the effect of this compound on protein expression.

Materials:

  • Cells treated with this compound and vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LRH-1, anti-Cyclin D1, anti-Cyclin E1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for LRH-1 Target Genes

This protocol is to measure changes in mRNA expression of LRH-1 and its target genes.

Materials:

  • Cells treated with this compound and vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for LRH-1 and target genes (e.g., CYP19A1, SHP) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green or TaqMan master mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Data Presentation

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle)100 ± 5.2
195 ± 4.8
578 ± 6.1
1055 ± 7.3
2521 ± 3.9

Table 2: Relative mRNA Expression of LRH-1 Target Genes after 24h Treatment with 10 µM this compound

GeneRelative Fold Change (Mean ± SD)
LRH-10.45 ± 0.08
CYP19A10.32 ± 0.06
SHP0.51 ± 0.09

Visualizations

ML180_Signaling_Pathway ML180 This compound LRH1 LRH-1 (NR5A2) ML180->LRH1 binds to & inhibits TargetGenes Target Genes (e.g., Cyclin D1, Cyclin E1, CYP19A1) LRH1->TargetGenes activates Corepressors Corepressors Corepressors->LRH1 recruited by This compound bound LRH-1 Transcription Transcription TargetGenes->Transcription CellProliferation Cell Proliferation Transcription->CellProliferation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HepG2) Treatment 3. Treat cells with this compound (Dose-response & Time-course) CellCulture->Treatment ML180_Prep 2. Prepare this compound Stock Solution (in DMSO) ML180_Prep->Treatment Viability 4a. Cell Viability Assay (MTT/MTS) Treatment->Viability Western 4b. Western Blot (LRH-1, Cyclins) Treatment->Western qPCR 4c. qPCR (LRH-1 target genes) Treatment->qPCR Vehicle Vehicle Control (DMSO) Vehicle->Treatment DataAnalysis 5. Data Analysis & Interpretation Viability->DataAnalysis Western->DataAnalysis qPCR->DataAnalysis

Caption: General experimental workflow for this compound.

References

Technical Support Center: Interpreting Unexpected Results with ML-180

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ML-180, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SR1848, is a potent and selective small molecule inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also designated as NR5A2.[1] Its primary mechanism of action is to bind to LRH-1 and inhibit its transcriptional activity. This leads to the repression of LRH-1's downstream target genes, which are often involved in cell proliferation, metabolism, and steroidogenesis.[2]

Q2: What are the expected on-target effects of this compound in cancer cell lines?

A2: In LRH-1-dependent cancer cell lines, such as certain hepatic and pancreatic cancer cells, this compound is expected to cause a dose-dependent decrease in cell proliferation.[1][2] This is often accompanied by a reduction in the expression of key cell cycle regulators like cyclin D1 and cyclin E1.[1][2] Furthermore, a decrease in the mRNA levels of LRH-1 itself and its downstream target genes, such as SHP, CYP19, GATA3, and GATA4, is a hallmark of on-target this compound activity.[1]

Q3: What is the typical effective concentration range for this compound in vitro?

A3: The half-maximal inhibitory concentration (IC50) for this compound's effect on LRH-1 transcriptional activity is approximately 3.7 μM.[1] In cell-based assays, effects on proliferation and gene expression are typically observed in the range of 1-10 μM.[1] For example, in Huh-7 cells, an EC50 for proliferation inhibition of roughly 2.8 μM has been reported.[1]

Q4: Is this compound selective for LRH-1?

A4: this compound has been shown to be selective for LRH-1 over the closely related nuclear receptor Steroidogenic Factor-1 (SF-1; NR5A1), with an IC50 for SF-1 reported to be greater than 10 μM.[1] However, at higher concentrations, the possibility of off-target effects on SF-1 or other cellular targets cannot be entirely ruled out.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your experiments with this compound.

Issue 1: No significant decrease in cell proliferation observed after this compound treatment in a cancer cell line expected to be LRH-1 dependent.

Possible Cause Troubleshooting Steps
Incorrect concentration or inactive compound - Verify the concentration of your this compound stock solution. - Test a fresh dilution of the compound. - Confirm the activity of your this compound stock by testing it on a sensitive positive control cell line (e.g., Huh-7 or HepG2).
Low or absent LRH-1 expression in the cell line - Confirm LRH-1 mRNA and protein expression levels in your cell line using qPCR and Western blotting, respectively. - Compare the expression levels to a known LRH-1-dependent cell line.
Cell line is not dependent on LRH-1 for proliferation - Even with LRH-1 expression, the cell line's proliferation may be driven by other signaling pathways. - Perform an siRNA-mediated knockdown of LRH-1 to confirm if proliferation is affected.[2]
Rapid metabolism of this compound by the cell line - Reduce the incubation time and/or increase the frequency of media changes with fresh compound.

Logical Workflow for Troubleshooting Lack of Efficacy

start Start: No effect on proliferation check_compound Verify this compound Concentration & Activity start->check_compound check_expression Confirm LRH-1 Expression (qPCR/WB) check_compound->check_expression Passes outcome1 Outcome: Compound is inactive or concentration is wrong. check_compound->outcome1 Fails check_dependency Test LRH-1 Dependency (siRNA knockdown) check_expression->check_dependency Present outcome2 Outcome: Cell line has low/no LRH-1 expression. check_expression->outcome2 Low/Absent check_metabolism Consider Compound Metabolism check_dependency->check_metabolism Effect Observed outcome3 Outcome: Cell line is not LRH-1 dependent. check_dependency->outcome3 No Effect outcome4 Outcome: Compound may be rapidly metabolized. check_metabolism->outcome4

Caption: Troubleshooting workflow for lack of this compound efficacy.

Issue 2: Significant cytotoxicity observed in non-cancerous or control cell lines.

Possible Cause Troubleshooting Steps
High concentration of this compound - Perform a dose-response curve to determine the cytotoxic concentration. - Use the lowest effective concentration that inhibits LRH-1 in your target cells.
Off-target toxicity - Investigate potential off-target effects. For example, this compound has been shown to affect the MAPK signaling pathway in some contexts.[3] - Perform a cytotoxicity assay in the presence of inhibitors for suspected off-target pathways.
Solvent (DMSO) toxicity - Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%).

Signaling Pathway: Potential Off-Target Effect on MAPK Pathway

ML180 This compound LRH1 LRH-1 ML180->LRH1 Inhibits (On-target) MAPK_pathway MAPK Pathway (e.g., ERK, JNK, p38) ML180->MAPK_pathway Modulates? (Potential Off-target) Proliferation Cell Proliferation LRH1->Proliferation Promotes MAPK_pathway->Proliferation Inflammation Inflammation MAPK_pathway->Inflammation Cytotoxicity Unexpected Cytotoxicity MAPK_pathway->Cytotoxicity

Caption: Potential on-target and off-target effects of this compound.

Issue 3: Paradoxical increase in the expression of a known LRH-1 target gene.

Possible Cause Troubleshooting Steps
Cell-type specific regulation - The regulation of some genes can be complex and cell-context dependent. - Confirm the effect with another LRH-1 inhibitor or using siRNA knockdown of LRH-1.
Crosstalk with other signaling pathways - LRH-1 is known to have crosstalk with other pathways, such as Wnt/β-catenin. Inhibition of LRH-1 might lead to compensatory upregulation of other pathways that can also regulate the target gene. - Investigate the activity of related signaling pathways.
Experimental artifact - Repeat the experiment with fresh reagents and different primer sets for qPCR. - Verify the specificity of the antibody used for Western blotting.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Assay Condition Reference
IC50 vs. LRH-13.7 µMReporter Assay[1]
IC50 vs. SF-1>10 µMReporter Assay[1]
EC50 (Proliferation)~2.8 µMHuh-7 cells, 48 hours[1]

Table 2: Effect of this compound on Gene Expression in Hepatic Cells (24 hours)

Gene Concentration Effect Reference
Cyclin D10.5 - 5 µMSignificant Inhibition[1]
Cyclin E10.5 - 5 µMSignificant Inhibition[1]
LRH-1 mRNA0.5 - 5 µMDose-dependent Inhibition[1]
CYP19 mRNA5 µMSignificant Decrease[1]
GATA3 mRNA5 µMSignificant Decrease[1]
GATA4 mRNA5 µMSignificant Decrease[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 to 20 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, e.g., 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well.

    • Place the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for Cell Viability Assay

seed_cells Seed cells in 96-well plate incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with this compound (and controls) incubate1->treat_cells incubate2 Incubate for 24/48/72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Quantitative Real-Time PCR (qPCR) for LRH-1 Target Genes

Objective: To measure the effect of this compound on the mRNA expression of LRH-1 and its target genes.

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.

    • Harvest cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest (e.g., LRH1, CCND1, CCNE1, SHP) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control group.

Protocol 3: Western Blotting for LRH-1 and Target Proteins

Objective: To determine the effect of this compound on the protein levels of LRH-1 and its downstream targets.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 24-48 hours.

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your protein of interest (e.g., LRH-1, Cyclin D1, Cyclin E1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software.

References

Validation & Comparative

Unraveling the Efficacy of ML-180 and SR1848: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a clear understanding of the compounds they work with is paramount. This guide provides a detailed look at ML-180 and SR1848, revealing a crucial aspect of their relationship and presenting their efficacy data.

It is important to note that this compound and SR1848 are, in fact, two names for the same chemical entity.[1][2][3][4][5] SR1848 is an alternative name for this compound.[4] Therefore, this guide will proceed not as a comparison of two different compounds, but as a comprehensive overview of the efficacy and mechanism of action of this singular, potent molecule. This compound is a selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1), also known as NR5A2.[2][3]

Quantitative Efficacy Data

The efficacy of this compound (SR1848) has been quantified in various assays, primarily focusing on its ability to inhibit the activity of LRH-1 and its impact on cell proliferation.

ParameterValueCell Line/SystemComments
IC50 3.7 μMLRH-1 Inverse Agonist ActivityThis value represents the concentration at which this compound (SR1848) causes 50% inhibition of LRH-1 activity. The compound is inactive against the related steroidogenic factor-1 (SF-1; NR5A1) with an IC50 >10 μM.[2][4]
EC50 ~2.8 μMCell Proliferation (Huh-7 cells)This value indicates the concentration that causes a 50% reduction in cell proliferation after 48 hours of treatment.[2]
Effective Concentration >1 μMCell Proliferation (Huh-7 cells)Concentrations above 1 μM showed a diminished capacity for cell proliferation.[2]

Mechanism of Action

This compound (SR1848) functions as a repressor of LRH-1 activity. Its mechanism involves inducing the rapid translocation of the LRH-1 protein from the nucleus to the cytoplasm.[1][6] This relocalization prevents LRH-1 from binding to the promoter regions of its target genes on the chromatin, thereby inhibiting their transcription.[1] This ultimately leads to a reduction in the expression of genes involved in cell proliferation, such as cyclin-D1 and cyclin-E1.[6]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LRH1_n LRH-1 TargetGene Target Gene Promoter LRH1_n->TargetGene Binds to LRH1_c LRH-1 Transcription Gene Transcription TargetGene->Transcription Activates ML180 This compound (SR1848) ML180->LRH1_n

Mechanism of this compound (SR1848) Action on LRH-1.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy of this compound (SR1848).

Cell Proliferation Assay:

  • Cell Line: Huh-7 human hepatoma cells.

  • Treatment: Cells were treated with this compound (SR1848) at concentrations ranging from 0.01 to 100 μM for 48 hours.

  • Analysis: Cell viability or proliferation was measured to determine the effect of the compound. The EC50 value was calculated from the dose-response curve.[2]

LRH-1 Inverse Agonist Activity Assay (Promoter-Reporter Assay):

  • System: A cotransfection system was used, likely in a suitable cell line, with a plasmid expressing LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., from the CYP19 aromatase gene).

  • Treatment: Transfected cells were treated with varying concentrations of this compound (SR1848).

  • Analysis: Luciferase activity was measured to quantify the level of gene expression. A decrease in luciferase activity in the presence of the compound indicated inverse agonist activity. The IC50 value was determined from the dose-response curve.[1]

Immunocytochemistry for LRH-1 Translocation:

  • Cell Line: A cell line endogenously expressing LRH-1.

  • Treatment: Cells were treated with SR1848 for a short duration (e.g., 2 hours).

  • Analysis: Cells were fixed and stained with an antibody specific for LRH-1. The subcellular localization of LRH-1 (nucleus vs. cytoplasm) was visualized using fluorescence microscopy to observe the translocation induced by the compound.[1][6]

start Seed Huh-7 cells treat Treat with this compound (SR1848) (0.01-100 μM) start->treat incubate Incubate for 48 hours treat->incubate assay Perform CellTiter-Glo® Luminescent Cell Viability Assay incubate->assay analyze Analyze data and calculate EC50 assay->analyze end Determine Proliferation Inhibition analyze->end

Workflow for a Cell Proliferation Assay.

References

Comparative Analysis of ML-180's Efficacy in Modulating LRH-1 Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Validation and Comparison of the LRH-1 Inverse Agonist ML-180

This guide provides a detailed comparison of this compound, a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), with other LRH-1 modulators. The data presented herein is curated from multiple studies to offer a comprehensive overview of this compound's effects on LRH-1's downstream targets, supported by experimental data and detailed protocols.

Introduction to LRH-1 and its Modulation

Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a crucial transcription factor involved in a myriad of physiological processes, including development, metabolism, and steroidogenesis.[1][2] Its dysregulation has been implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. LRH-1 exerts its effects by binding to specific DNA response elements and modulating the transcription of its target genes. Key downstream targets include Small Heterodimer Partner (SHP), Cyclin D1 (CCND1), Cyclin E1 (CCNE1), and aromatase (CYP19A1).[3][4][5] This guide focuses on this compound, an inverse agonist that suppresses the constitutive activity of LRH-1, and compares its activity with other known LRH-1 modulators.

Quantitative Comparison of LRH-1 Modulators

The following tables summarize the quantitative data on this compound and its comparators, providing a snapshot of their potency and efficacy in various experimental settings.

Table 1: Potency of LRH-1 Modulators

CompoundTypeTargetIC50 / pEC50Cell Line / AssayReference
This compoundInverse AgonistLRH-1IC50: 3.7 µMLuciferase Reporter Assay[6]
ML-179Inverse AgonistLRH-1IC50: 320 nMLuciferase Reporter Assay[2]
Cpd3AntagonistLRH-1IC50: ~5 µMqPCR (G0S2 mRNA)[4][7]
RJW100AgonistLRH-1pEC50: 6.6Not Specified[8][9]
RR-RJW100AgonistLRH-1More potent than SS-RJW100Luciferase Reporter Assay[10][11]

Table 2: Effect of LRH-1 Modulators on Downstream Target Gene Expression

CompoundConcentrationTarget GeneEffectCell LineReference
This compound5 µMSHP, Cyclin D1, Cyclin E1Significant InhibitionHepatic Cells[3]
This compound5 µMCYP19, GATA3, GATA4Significant mRNA decreaseHuh-7, HepG2[3]
This compoundNot SpecifiedLCN2InhibitionChondrocytes[12]
Cpd3VariousG0S2, NR0B2 (SHP), CCNE1InhibitionHEK293[4]
RJW1005 µMSHPSignificant transcript increaseNot Specified[8]
Abamectin10 µMCYP7B1, CYP19A1, CYP24A1, GSTA1RegulationHepG2[13]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Luciferase Reporter Assay for LRH-1 Activity

This assay is used to quantify the transcriptional activity of LRH-1 in response to a compound.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 384-well plates. A plasmid containing the full-length LRH-1 construct is co-transfected with a luciferase reporter plasmid containing the promoter of an LRH-1 target gene (e.g., StAR or Cyp19 aromatase).[6] Transfection is typically performed using a lipid-based reagent like FuGene6 or X-tremeGENE 9.[6]

  • Compound Treatment: Following a 24-hour transfection period, cells are treated with varying concentrations of the test compound (e.g., this compound) or DMSO as a vehicle control for 20 hours.[6]

  • Luminescence Measurement: After treatment, a luciferase assay reagent (e.g., BriteLite Plus) is added to the wells.[6] The resulting luminescence, which is proportional to the luciferase enzyme activity, is measured using a luminometer. The data is then analyzed to determine the IC50 or EC50 of the compound.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the mRNA levels of LRH-1 downstream targets.

  • Cell Treatment and RNA Extraction: Cells (e.g., Huh-7, HepG2) are treated with the compound of interest for a specified duration. Total RNA is then extracted from the cells using a reagent like TRIZOL, followed by DNase I treatment to remove any contaminating genomic DNA.[14]

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA archive kit.[3]

  • qPCR Amplification: The cDNA is then used as a template for qPCR amplification with primers specific to the target genes (e.g., SHP, CCND1, CCNE1, CYP19A1) and a housekeeping gene (e.g., GAPDH) for normalization.[3][4] The amplification is performed using a real-time PCR system with a fluorescent dye like SYBR Green for detection.[4]

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound or a vehicle control for a predetermined period (e.g., 48 or 96 hours).[3]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[15]

  • Solubilization and Absorbance Measurement: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in DMF).[15][16] The absorbance of the resulting purple solution is measured at a wavelength of 570-590 nm using a microplate reader.[15] The absorbance values are directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the LRH-1 signaling pathway and a typical experimental workflow for validating the effect of an LRH-1 modulator.

LRH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligands Ligands LRH1_inactive LRH-1 (Inactive) Ligands->LRH1_inactive Activation LRH1_active LRH-1 (Active) LRH1_inactive->LRH1_active Translocation DNA DNA (Response Element) LRH1_active->DNA Binding Wnt_pathway Wnt/β-catenin Pathway LRH1_active->Wnt_pathway Modulation Target_Genes Downstream Target Genes DNA->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression Metabolism Metabolism Protein_Synthesis->Metabolism Inflammation Inflammation Protein_Synthesis->Inflammation Wnt_pathway->LRH1_active Co-activation

Caption: LRH-1 signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, Huh-7) Compound_Treatment 2. Treatment with This compound or Comparator Cell_Culture->Compound_Treatment Endpoint_Assays 3. Endpoint Assays Compound_Treatment->Endpoint_Assays RNA_Extraction RNA Extraction Endpoint_Assays->RNA_Extraction Protein_Extraction Protein Extraction Endpoint_Assays->Protein_Extraction Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assays->Cell_Viability qPCR qPCR for Target Gene Expression RNA_Extraction->qPCR Data_Analysis 4. Data Analysis and Comparison qPCR->Data_Analysis Western_Blot Western Blot for Target Protein Levels Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: Experimental workflow for validation.

Conclusion

This compound has been demonstrated to be a potent inverse agonist of LRH-1, effectively downregulating the expression of key downstream targets involved in cell cycle progression and metabolism. This guide provides a comparative overview of this compound's activity alongside other LRH-1 modulators, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and workflow diagrams offer a visual representation of the underlying biological processes and experimental designs. This information is intended to aid researchers in the design and interpretation of their own studies on LRH-1 and its therapeutic potential. Further research is warranted to fully elucidate the therapeutic applications of this compound and other LRH-1 modulators in various disease contexts.

References

Cross-Validation of ML-180 Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental effects of ML-180, a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1 or NR5A2), across various cancer cell lines. The data presented here is collated from multiple studies to offer a cross-validation of its biological activities and to compare its performance with other LRH-1 modulators.

Introduction to this compound

This compound, also known as SR1848, is a small molecule that has been identified as a potent inverse agonist of LRH-1, with an IC50 of 3.7 μM.[1] LRH-1 is a crucial transcription factor involved in development, metabolism, and various cancers, making it a promising therapeutic target. This compound has been shown to inhibit the proliferation of cancer cells that are dependent on LRH-1 for their growth.[1] This guide summarizes the quantitative effects of this compound on cell viability, gene expression, and compares its activity in different cellular contexts.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the observed effects of this compound on cell proliferation and the expression of LRH-1 and its downstream target genes in various human cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Proliferation

Cell LineCancer TypeAssayConcentrationIncubation TimeObserved Effect
Huh-7Hepatocellular CarcinomaProliferation Assay0.01-100 μM48 hoursDiminished proliferation at >1 μM (EC50 ≈ 2.8 μM)[1]
AsPC-1Pancreatic CancerProliferation AssayNot specifiedNot specifiedInhibition of cell proliferation[2]
HT29Colon AdenocarcinomaProliferation AssayNot specifiedNot specifiedInhibition of cell proliferation[2]
T47DBreast AdenocarcinomaProliferation AssayNot specifiedNot specifiedInhibition of cell proliferation[2]
MDA-MB-468Breast AdenocarcinomaProliferation AssayNot specifiedNot specifiedInhibition of cell proliferation[2]

Table 2: Effect of this compound on Gene Expression

Cell LineGeneConcentrationIncubation TimeObserved Effect
Huh-7LRH-1 mRNA0.5-5 μM24 hoursDose-dependent inhibition[1]
Huh-7LRH-1 Protein5 μM24 hoursRapid decrease in expression[1]
HepG2LRH-1 mRNA5 μM2 hoursSignificant decrease[1]
HepG2CYP19 mRNA5 μM2 hoursSignificant decrease[1]
HepG2GATA3 mRNA5 μM2 hoursSignificant decrease[1]
HepG2GATA4 mRNA5 μM2 hoursSignificant decrease[1]
Hepatic CellsCyclin D1 mRNA0.5-5 μM24 hoursSignificant inhibition[1][3]
Hepatic CellsCyclin E1 mRNA0.5-5 μM24 hoursSignificant inhibition[1][3]
SK-OV-3Cyclin D1 mRNA0.5-5 μM24 hoursLittle effect on repression[1][3]
SK-OV-3Cyclin E1 mRNA0.5-5 μM24 hoursLittle effect on repression[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of LRH-1 and a general workflow for assessing the effects of this compound.

LRH1_Signaling_Pathway cluster_nucleus Nucleus LRH1 LRH-1 (NR5A2) TargetGenes Target Genes (e.g., CYP19, Cyclin D1/E1, SHP) LRH1->TargetGenes activates transcription of ML180 This compound ML180->LRH1 inhibits Coactivators Co-activators Coactivators->LRH1 binds to CellProliferation Cell Proliferation TargetGenes->CellProliferation promotes

Figure 1: Simplified signaling pathway of LRH-1 and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Perform Assays start Start: Select Cell Lines culture Cell Culture start->culture treatment Treat with this compound (and controls) culture->treatment prolif_assay Cell Proliferation Assay (e.g., MTT, BrdU) treatment->prolif_assay gene_exp_assay Gene Expression Analysis (e.g., qPCR) treatment->gene_exp_assay data_analysis Data Analysis prolif_assay->data_analysis gene_exp_assay->data_analysis results Compare Effects Across Cell Lines data_analysis->results

Figure 2: General experimental workflow for cross-validating this compound effects.

Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of this compound. These should be adapted based on the specific cell line and experimental conditions.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity and proliferation are often correlated, this assay is widely used to measure cell viability and proliferation.

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the changes in the expression levels of specific genes in response to this compound treatment.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (for LRH-1, target genes, and a housekeeping gene like GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the expression of a housekeeping gene, using the ΔΔCt method.

Conclusion

The available data consistently demonstrates that this compound is an effective inhibitor of LRH-1 activity in a variety of cancer cell lines. Its primary mode of action involves the downregulation of LRH-1 and its target genes, leading to a reduction in cell proliferation. However, the differential effects observed in cell lines such as SK-OV-3 highlight the importance of cell context in the response to LRH-1 inhibition. Further studies directly comparing this compound with other LRH-1 antagonists across a broader panel of cell lines would be beneficial for a more comprehensive understanding of its therapeutic potential and for identifying patient populations most likely to respond to this class of inhibitors. The provided protocols offer a standardized framework for conducting such comparative studies.

References

ML-180: A Novel Therapeutic Avenue for LRH-1-Dependent Cancers Compared to Existing Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel therapeutic candidate ML-180, a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), reveals a distinct mechanism of action with the potential to address unmet needs in the treatment of LRH-1-dependent cancers, including specific subtypes of pancreatic and breast cancer. This guide provides a comparative overview of this compound's preclinical data against established therapies, details the underlying experimental protocols, and visualizes the key signaling pathways involved.

Executive Summary

Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, has emerged as a critical transcription factor implicated in the proliferation and progression of several cancers. This compound, by acting as an inverse agonist, directly suppresses the transcriptional activity of LRH-1. This leads to the downregulation of key cell cycle regulators, offering a targeted therapeutic strategy. In contrast, current standard-of-care treatments for cancers with LRH-1 involvement, such as pancreatic and estrogen receptor-positive (ER-positive) breast cancer, operate through different mechanisms, including broad-spectrum cytotoxicity and hormonal modulation. While direct head-to-head clinical data is not yet available, preclinical evidence suggests that this compound's unique mechanism holds promise for patient populations who are refractory to or ineligible for existing treatments.

Comparative Analysis of Therapeutic Potential: this compound vs. Standard of Care

The therapeutic potential of this compound is rooted in its specific targeting of the LRH-1 signaling pathway, which is known to be dysregulated in several malignancies. This section compares the preclinical efficacy of this compound with the established mechanisms of current first-line treatments for pancreatic and ER-positive breast cancer.

Pancreatic Cancer

Current Standard of Care: The primary chemotherapeutic agents for advanced pancreatic cancer include gemcitabine (B846) and the combination regimen FOLFIRINOX (folinic acid, fluorouracil, irinotecan, and oxaliplatin). These treatments are cytotoxic, primarily interfering with DNA synthesis and repair in rapidly dividing cells.

This compound's Potential: LRH-1 is frequently overexpressed in pancreatic ductal adenocarcinoma (PDAC). Preclinical studies have demonstrated that this compound can inhibit the proliferation of pancreatic cancer cell lines. By downregulating LRH-1, this compound is expected to suppress the expression of downstream targets like cyclins D1 and E1, leading to cell cycle arrest at the G1/S transition. This targeted approach may offer a more favorable safety profile compared to the broad cytotoxicity of current chemotherapies.

TreatmentMechanism of ActionPreclinical Efficacy (Pancreatic Cancer Models)
This compound Inverse agonist of LRH-1, leading to downregulation of target genes involved in cell cycle progression.Inhibition of cell proliferation in various pancreatic cancer cell lines.
Gemcitabine A nucleoside analog that inhibits DNA synthesis, leading to apoptosis.Induces cell death in a broad range of cancer cell lines.
FOLFIRINOX A combination of four cytotoxic agents that interfere with DNA replication and repair.Demonstrates significant tumor growth inhibition in preclinical models.
ER-Positive Breast Cancer

Current Standard of Care: The mainstay of treatment for ER-positive breast cancer involves endocrine therapies such as tamoxifen (B1202) (a selective estrogen receptor modulator - SERM), aromatase inhibitors, and more recently, CDK4/6 inhibitors in combination with endocrine therapy. These treatments aim to block or reduce the estrogen-driven growth of cancer cells.

This compound's Potential: LRH-1 plays a crucial role in estrogen synthesis and signaling in breast cancer cells. It can regulate the expression of aromatase, the enzyme responsible for converting androgens to estrogens. By inhibiting LRH-1, this compound has the potential to reduce local estrogen production and also directly impact cancer cell proliferation through LRH-1's other downstream targets. This dual mechanism could be particularly beneficial in cases of resistance to conventional endocrine therapies.

TreatmentMechanism of ActionPreclinical Efficacy (ER-Positive Breast Cancer Models)
This compound Inverse agonist of LRH-1, reducing aromatase expression and inhibiting cell cycle progression.Decreased proliferation of ER-positive breast cancer cell lines.
Tamoxifen A SERM that competitively binds to the estrogen receptor, blocking estrogen signaling.Inhibits the growth of ER-positive breast cancer cells.
Aromatase Inhibitors Block the conversion of androgens to estrogens, reducing overall estrogen levels.Suppress the growth of estrogen-dependent breast tumors.
CDK4/6 Inhibitors Inhibit cyclin-dependent kinases 4 and 6, preventing cell cycle progression from G1 to S phase.Induce cell cycle arrest and inhibit proliferation in ER-positive breast cancer cells.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and existing standard-of-care drugs.

ML180_Pathway cluster_ML180 This compound Mechanism of Action ML180 This compound LRH1 LRH-1 (NR5A2) ML180->LRH1 Inhibits CyclinD1 Cyclin D1 LRH1->CyclinD1 Activates CyclinE1 Cyclin E1 LRH1->CyclinE1 Activates cMyc c-Myc LRH1->cMyc Activates CellCycle G1/S Phase Progression CyclinD1->CellCycle CyclinE1->CellCycle cMyc->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Caption: this compound inhibits LRH-1, blocking downstream activation of key cell cycle proteins.

Standard_Care_Pathways cluster_Pancreatic Pancreatic Cancer Standard of Care cluster_Breast ER+ Breast Cancer Standard of Care Gemcitabine Gemcitabine DNAsynthesis DNA Synthesis & Repair Gemcitabine->DNAsynthesis Inhibits FOLFIRINOX FOLFIRINOX FOLFIRINOX->DNAsynthesis Inhibits Apoptosis Apoptosis DNAsynthesis->Apoptosis Tamoxifen Tamoxifen EstrogenReceptor Estrogen Receptor Tamoxifen->EstrogenReceptor AIs Aromatase Inhibitors Aromatase Aromatase AIs->Aromatase CDK46i CDK4/6 Inhibitors CDK46 CDK4/6 CDK46i->CDK46 CellCycle_Breast G1/S Phase Progression EstrogenReceptor->CellCycle_Breast Estrogen Estrogen Estrogen->EstrogenReceptor Aromatase->Estrogen Androgens Androgens Androgens->Aromatase CDK46->CellCycle_Breast Proliferation_Breast Cancer Cell Proliferation CellCycle_Breast->Proliferation_Breast

Caption: Mechanisms of standard-of-care drugs in pancreatic and ER+ breast cancer.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to LRH-1 inhibition.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., pancreatic: PANC-1, MIA PaCa-2; breast: MCF-7, T-47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

  • Incubation: Cells are incubated for a period of 48 to 72 hours.

  • Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT. Absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Luciferase Reporter Assay

Objective: To measure the effect of this compound on LRH-1 transcriptional activity.

Methodology:

  • Cell Line and Plasmids: A suitable cell line (e.g., HEK293T) is used for transfection. The necessary plasmids include an expression vector for LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., containing multiple copies of the LRH-1 response element). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.

  • Transfection: Cells are seeded in 24- or 48-well plates and transfected with the plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, the cells are treated with various concentrations of this compound or vehicle control.

  • Incubation: Cells are incubated for an additional 24 to 48 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the activity observed in the vehicle-treated control.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor volumes and weights between the treatment and control groups.

Conclusion

This compound represents a promising, targeted therapeutic agent for LRH-1-dependent cancers. Its distinct mechanism of action, focused on the direct inhibition of a key oncogenic transcription factor, offers a compelling alternative and potential complementary approach to existing standard-of-care therapies. The preclinical data, while early, supports the continued investigation of this compound in clinical settings. The detailed experimental protocols provided herein are intended to facilitate further research and a deeper understanding of the therapeutic potential of targeting LRH-1 in oncology.

A Comparative Guide to the Reproducibility of LRH-1 Inhibition: ML-180 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the inverse agonist ML-180 and its alternatives for the inhibition of Liver Receptor Homolog-1 (LRH-1, also known as NR5A2), a key nuclear receptor involved in development, metabolism, and cancer.[1][2] This document outlines the performance of these compounds, details experimental protocols, and discusses factors influencing reproducibility.

Performance Comparison of LRH-1 Inverse Agonists

The selection of an appropriate inhibitor is crucial for the success and reproducibility of an experiment. The following table summarizes the key quantitative data for this compound and its alternatives.

CompoundTargetAssay TypeCell Line(s)IC50 ValueReference
This compound LRH-1Luciferase ReporterBreast Cancer Cells3.7 µM[1][2]
ML179 LRH-1Luciferase ReporterBreast Cancer Cells320 nM[1][2]
Cpd3 LRH-1Transcriptional AssayHEK293Not specified[3]
Cpd3d2 LRH-1Transcriptional AssayHEK2936 ± 1 µM[2]

Note: IC50 values can vary between different cell lines and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

To ensure the reproducibility of experiments involving LRH-1 inhibitors, it is essential to follow standardized and detailed protocols. Below are methodologies for two key experiments commonly used to assess the activity of these compounds.

Luciferase Reporter Assay for LRH-1 Activity

This assay is widely used to screen for and characterize modulators of LRH-1 transcriptional activity.

Objective: To quantify the dose-dependent inhibition of LRH-1-mediated gene expression by this compound and its alternatives.

Materials:

  • HEK293T cells

  • LRH-1 expression plasmid

  • Luciferase reporter plasmid containing LRH-1 response elements (e.g., from the Cyp19 promoter)[4]

  • Transfection reagent

  • This compound and alternative compounds (ML179, Cpd3, Cpd3d2)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the LRH-1 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound, ML179, Cpd3, Cpd3d2) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of LRH-1 inhibition on the proliferation of cancer cells that express LRH-1.

Objective: To determine the anti-proliferative effect of this compound and its alternatives on LRH-1-dependent cancer cell lines.

Materials:

  • LRH-1-expressing cancer cell line (e.g., Huh-7, HepG2)

  • Complete cell culture medium

  • This compound and alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density for proliferation.

  • Compound Treatment: After allowing the cells to attach overnight, treat them with various concentrations of the test compounds or a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and plot the cell viability against the compound concentration to determine the concentration that inhibits cell proliferation by 50% (IC50).

Factors Influencing Experimental Reproducibility

Several factors can contribute to variability in experiments with nuclear receptor inhibitors:

  • Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and use them at a low passage number to maintain consistent genetic and phenotypic characteristics.

  • Compound Quality and Handling: Use high-purity compounds and prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can significantly impact results. Strict adherence to protocols is crucial.

  • Data Analysis: Employ consistent and appropriate statistical methods for data analysis.

Visualizing the LRH-1 Signaling Pathway and Experimental Workflow

To further clarify the context of these experiments, the following diagrams illustrate the LRH-1 signaling pathway and a typical experimental workflow.

LRH1_Signaling_Pathway LRH-1 Signaling Pathway cluster_nucleus Nucleus LRH1 LRH-1 DNA DNA (LRH-1 Response Element) LRH1->DNA Coactivators Co-activators Coactivators->LRH1 binds Corepressors Co-repressors Corepressors->LRH1 binds TargetGenes Target Genes (e.g., SHP, Cyclin D1/E1) DNA->TargetGenes regulates Transcription Transcription TargetGenes->Transcription CellProliferation Cell Proliferation Transcription->CellProliferation Metabolism Metabolism Transcription->Metabolism ML180 This compound (Inverse Agonist) ML180->LRH1 inhibits Experimental_Workflow Experimental Workflow for LRH-1 Inhibitor Comparison start Start cell_culture Cell Culture (e.g., HEK293T, Huh-7) start->cell_culture transfection Transfection (for reporter assays) cell_culture->transfection compound_treatment Compound Treatment (this compound & Alternatives) cell_culture->compound_treatment transfection->compound_treatment incubation Incubation compound_treatment->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay mtt_assay MTT Assay incubation->mtt_assay data_acquisition Data Acquisition (Luminometer/Plate Reader) luciferase_assay->data_acquisition mtt_assay->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis comparison Comparative Analysis & Reproducibility Assessment data_analysis->comparison end End comparison->end

References

Safety Operating Guide

Navigating the Safe Disposal of ML-180: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of ML-180, a potent inverse agonist of the orphan nuclear receptor liver receptor homolog 1 (LRH-1). Adherence to these protocols is vital to protect laboratory personnel and the environment.

This compound, a halogenated organic compound, requires specific disposal methods due to its chemical nature.[1] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is imperative that all personnel handling this compound are familiar with the following procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must follow the guidelines for halogenated organic waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3]

  • Segregation at the Source : All waste materials contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[2][4] This includes:

    • Unused or expired this compound solid compound.

    • Solutions containing this compound.

    • Contaminated labware, such as pipette tips, vials, and gloves.

  • Use of Designated Waste Containers : Collect all this compound waste in a designated, leak-proof container that is clearly labeled for "Halogenated Organic Waste."[2][5] The container must be compatible with the chemical properties of this compound and its solvents.[4][5]

  • Proper Labeling : The waste container must be affixed with a hazardous waste label immediately upon the first addition of waste.[5][6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents. Chemical formulas or abbreviations are not acceptable.[5]

    • The date when waste was first added (accumulation start date).[6]

    • The name and contact information of the generating researcher or laboratory.

  • Container Management : Keep the hazardous waste container securely closed except when adding waste.[2][5][6] Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible chemicals.[2][7]

  • Disposal of Empty Containers : Empty containers that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[5] After triple-rinsing, the container can be managed for disposal or reuse according to institutional guidelines.[5]

  • Arranging for Pickup : Once the waste container is full or has reached the institutional time limit for satellite accumulation (often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 863588-32-3[1]
Molecular Formula C₂₀H₂₅ClN₄O₂[1]
Molecular Weight 388.89 g/mol [1]
Appearance Off-white to light yellow crystalline solid[8]
Solubility Soluble in DMSO (10 mg/mL)[8]
Storage Temperature 2-8°C[8]

Experimental Protocols

The disposal procedure outlined above is a critical experimental protocol for maintaining laboratory safety. No specific experimental methodologies for the degradation or neutralization of this compound are currently recommended for standard laboratory settings. All disposal should be handled through incineration by a licensed hazardous waste facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final pickup.

ML180_Disposal_Workflow cluster_lab Laboratory Environment cluster_ehs EHS / Waste Contractor A Generation of this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate into Designated 'Halogenated Organic Waste' Container A->B Step 1: Segregation E Triple-Rinse Empty Containers (Collect Rinsate as Hazardous Waste) A->E For Empty Containers C Affix Hazardous Waste Label (Chemical Name, Date, Contact Info) B->C Step 2: Labeling D Store Container in Satellite Accumulation Area (Closed Lid) C->D Step 3: Storage F Request Waste Pickup from EHS D->F Step 4: Pickup Request E->B G Transport to Licensed Hazardous Waste Facility F->G Step 5: Final Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling ML-180

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of ML-180, a potent inverse agonist of the orphan nuclear receptor liver receptor homolog 1 (LRH-1). Adherence to these procedures is critical for laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound should be established.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, use a balance with a draft shield. Handle with care to avoid generating dust. For transfers, use appropriate tools such as spatulas or powder funnels.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. This compound is soluble in DMSO.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area.

Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, pipette tips, and gloves, should be segregated as hazardous chemical waste.

  • Containerization: Place all this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal of this compound

ML180_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Clean Workspace don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution clean_area Clean Work Area & Equipment prepare_solution->clean_area segregate_waste Segregate Contaminated Waste prepare_solution->segregate_waste wash_hands Wash Hands Thoroughly clean_area->wash_hands dispose_waste Dispose via Approved Service segregate_waste->dispose_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.